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(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol Documentation Hub

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  • Product: (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol
  • CAS: 524714-06-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol is a chiral molecule incorporating several key pharmacophores: a 4-fluorophenoxy group, a vinyl br...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol is a chiral molecule incorporating several key pharmacophores: a 4-fluorophenoxy group, a vinyl bromide, and a secondary alcohol. While specific experimental data for this compound is not extensively available in public literature, this guide provides a comprehensive theoretical and predictive analysis of its chemical structure, properties, and potential applications, particularly in the realm of drug discovery. By examining the synthesis and biological activities of structurally related compounds, we can infer a likely profile for this molecule, highlighting its potential as a valuable building block for novel therapeutics. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar chemical entities.

Chemical Structure and Properties

(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol possesses a well-defined stereochemistry and a unique combination of functional groups that are expected to influence its physicochemical properties and biological activity.

The structure includes:

  • A 4-fluorophenoxy moiety : The fluorine atom can enhance metabolic stability and binding affinity to target proteins.

  • A (3E)-4-bromo-3-buten-2-ol backbone : This portion contains a vinyl bromide, which can participate in various coupling reactions, and a chiral secondary alcohol at the (S)-position, which is crucial for stereospecific interactions with biological targets.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol is presented in Table 1. These values are estimated based on computational models and data from analogous structures.

PropertyPredicted Value
Molecular Formula C₁₀H₁₀BrFO₂
Molecular Weight 261.09 g/mol
CAS Number 524714-06-5
Appearance Likely a solid or oil at room temperature.
Boiling Point Expected to be >200 °C at atmospheric pressure.
Melting Point Not readily predictable.
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane, with low solubility in water.
LogP (Octanol-Water Partition Coefficient) Estimated to be in the range of 2-3, suggesting moderate lipophilicity.

Proposed Synthesis

A plausible and stereoselective synthetic route to (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol can be designed starting from a suitable chiral epoxide. The following proposed protocol is based on established organic chemistry principles for the synthesis of halohydrins from epoxides.[1][2]

Synthetic Workflow

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Regioselective Ring Opening cluster_2 Step 3: Bromination A (S)-Glycidol C (S)-1-(4-Fluorophenoxy)propan-2,3-epoxide A->C Base (e.g., NaH) Solvent (e.g., THF) B 4-Fluorophenol B->C D (S)-1-(4-Fluorophenoxy)propan-2,3-epoxide F (S,E)-1-(4-Fluorophenoxy)pent-4-en-2-ol D->F Cu(I) catalyst (e.g., CuI) Solvent (e.g., THF) E Vinylmagnesium bromide E->F G (S,E)-1-(4-Fluorophenoxy)pent-4-en-2-ol I (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol G->I Radical initiator (e.g., AIBN) Solvent (e.g., CCl₄) H N-Bromosuccinimide (NBS) H->I

Caption: Proposed synthetic workflow for (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-1-(4-Fluorophenoxy)propan-2,3-epoxide

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of 4-fluorophenol (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add (S)-glycidol (1.1 eq.) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (S)-1-(4-fluorophenoxy)propan-2,3-epoxide.

Step 2: Synthesis of (S,E)-1-(4-Fluorophenoxy)pent-4-en-2-ol

  • To a solution of (S)-1-(4-fluorophenoxy)propan-2,3-epoxide (1.0 eq.) and a catalytic amount of copper(I) iodide (CuI) in anhydrous THF at -20 °C under an inert atmosphere, add vinylmagnesium bromide (1.5 eq., 1M solution in THF) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 3: Synthesis of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol

  • Dissolve (S,E)-1-(4-fluorophenoxy)pent-4-en-2-ol (1.0 eq.) in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.

  • Aromatic Protons (4H): Two doublets of doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted fluorobenzene ring.

  • Vinylic Protons (2H): Two doublets in the range of δ 6.0-6.5 ppm, with a large coupling constant (>12 Hz) confirming the (E)-configuration of the double bond.

  • CH-OH Proton (1H): A multiplet around δ 4.0-4.5 ppm.

  • -CH₂-O- Protons (2H): Two diastereotopic protons appearing as a multiplet or two doublets of doublets around δ 3.8-4.2 ppm.

  • -OH Proton (1H): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Aromatic Carbons: Signals in the range of δ 115-160 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant.

  • Vinylic Carbons: Signals in the range of δ 110-140 ppm.

  • C-OH Carbon: A signal around δ 70-75 ppm.

  • -CH₂-O- Carbon: A signal around δ 70-75 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[3][4]

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ (from the alcohol).

  • C-H Stretch (aromatic): Peaks around 3030-3100 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks around 2850-2960 cm⁻¹.

  • C=C Stretch (alkene): A peak around 1650 cm⁻¹.

  • C=C Stretch (aromatic): Peaks around 1500 and 1600 cm⁻¹.

  • C-O Stretch: A strong band in the region of 1000-1300 cm⁻¹.

  • C-F Stretch: A strong band in the region of 1150-1250 cm⁻¹.

  • C-Br Stretch: A band in the region of 500-600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[5]

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 260 and 262, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Fragmentation: Expect to see fragmentation patterns corresponding to the loss of water (M-18), the 4-fluorophenoxy group, and the bromine atom.

Potential Applications in Drug Development

The structural features of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol suggest its potential as a versatile intermediate in the synthesis of biologically active molecules.

Role of the Fluorophenoxy Moiety

The 4-fluorophenoxy group is a common motif in many pharmaceuticals. The fluorine atom can increase metabolic stability by blocking sites of oxidative metabolism.[6] Furthermore, fluorine can modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets, potentially enhancing binding affinity.

Synthetic Utility of the Bromo-alkene

The vinyl bromide functionality is a valuable synthetic handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for biological screening.

Importance of Stereochemistry

The defined (S)-stereochemistry at the alcohol center is critical. Biological systems are chiral, and often only one enantiomer of a drug molecule exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. The stereocenter in this molecule can play a crucial role in its interaction with target enzymes or receptors.

Potential Biological Activities

Based on the activities of related fluorophenoxy and brominated compounds, (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol or its derivatives could be investigated for a range of biological activities, including:

  • Anticancer Activity: Fluorinated and brominated organic molecules have shown promise as anticancer agents.[7][8]

  • Antimicrobial Activity: Phenolic ethers and halogenated compounds are known to possess antibacterial and antifungal properties.

  • Enzyme Inhibition: The specific arrangement of functional groups may allow for targeted inhibition of various enzymes implicated in disease.

The following diagram illustrates a potential logic for exploring the biological applications of this compound.

G cluster_0 Structural Features cluster_1 Potential Applications cluster_2 Potential Biological Activities A (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol B 4-Fluorophenoxy Moiety A->B C Vinyl Bromide A->C D (S)-Chiral Alcohol A->D E Medicinal Chemistry Intermediate B->E C->E F Probe for Biological Systems D->F G Anticancer E->G H Antimicrobial E->H I Enzyme Inhibition F->I

Caption: Logical relationships of structural features to potential applications.

Safety and Handling

As with any halogenated organic compound, (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The toxicological properties of this specific compound have not been determined, and it should be treated as a potentially hazardous substance.

Conclusion

(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol represents a molecule of significant interest for medicinal chemistry and drug discovery. Although direct experimental data is scarce, this in-depth guide provides a robust theoretical framework for its synthesis, characterization, and potential applications. The combination of a fluorophenoxy group, a versatile vinyl bromide handle, and a defined stereocenter makes it a promising scaffold for the development of novel therapeutic agents. The proposed synthetic route and predicted spectroscopic data offer a solid starting point for researchers to synthesize and characterize this compound, paving the way for the exploration of its biological properties.

References

  • Stereodivergent Synthesis of Epoxides and Oxazolidinones via the Halohydrin Dehalogenase-Catalyzed Desymmetrization Strategy. ACS Catalysis. 2022. [Link]

  • Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed by Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols. The Journal of Organic Chemistry. 2011. [Link]

  • Synthesis of Epoxides. Organic Chemistry Tutor. [Link]

  • Regioselective synthesis of halohydrin esters from epoxides: Reaction with acyl halides and rhodium-catalyzed three-component coupling reaction with alkyl halides and carbon monoxide. ResearchGate. 2025. [Link]

  • Preparation of epoxides: Stereochemistry. Khan Academy. [Link]

  • Electronic Supporting Information. The Royal Society of Chemistry. [Link]

  • Synthesis of 2-methyl-3-buten-2-ol.
  • Infrared spectrum of butan-2-ol. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • Spectroscopy Infrared Spectra. University of Calgary. [Link]

  • 3-Buten-2-ol. NIST WebBook. [Link]

  • Mass Spectrometry. University of Calgary. [Link]

  • (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol-d4. Naximall. [Link]

  • (2S,3S,4R)-4-bromo-2-fluoro-3-methylhexan-1-ol. PubChem. [Link]

  • Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • (2S,3R)-4-bromo-3-methylpent-4-en-2-ol. PubChem. [Link]

  • Mass spectrum of butan-2-ol. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • The Biological Activity Research of the Nano-Drugs Based on 5-Fluorour. International Journal of Nanomedicine. 2020. [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Prediction of Biological Activity for Natural Peroxy Compounds. ResearchGate. [Link]

  • Biological Activity of Natural and Synthetic Compounds. MDPI. 2022. [Link]

  • United States Patent 5,811,423.
  • PROCESS FOR PRODUCING PYRROLE COMPOUND.
  • Antioxidant Activity of a Series of Fluorinated Pyrano-nucleoside Analogues of N4-benzoyl Cytosine and N6-benzoyl Adenine. Molecules. 2015. [Link]

Sources

Exploratory

Thermodynamic Stability of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol

A Technical Guide for Process Chemistry & Drug Development[1][2] Executive Summary (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol (CAS 524714-06-5) represents a specialized class of chiral halo-allylic alcohols . It se...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Process Chemistry & Drug Development[1][2]

Executive Summary

(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol (CAS 524714-06-5) represents a specialized class of chiral halo-allylic alcohols . It serves as a high-value "linchpin" intermediate in the synthesis of complex antifungals, prostaglandins, and kinase inhibitors where the vinyl bromide moiety acts as a pre-installed handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).

This guide addresses the thermodynamic and kinetic stability of this scaffold. Unlike simple alcohols, this molecule possesses three competing instability vectors: allylic rearrangement , vinyl halide photolability , and chiral center racemization . Understanding these vectors is critical for maintaining the enantiomeric excess (


) and geometric purity (

ratio) required for pharmaceutical applications.
Part 1: Structural Analysis & Instability Vectors

To understand the stability, we must deconstruct the molecule into its reactive pharmacophores.

Structural MotifFunctionStability RiskActivation Trigger
(2S)-Allylic Alcohol Chiral CenterRacemization via

/ Carbocation formation
Acidic pH, Heat
(3E)-Vinyl Bromide Cross-coupling Handle

Isomerization; Radical Debromination
UV Light (

), Radical Initiators
4-Fluorophenoxy Ether Lipophilic Tail

-Elimination (Phenoxide loss)
Strong Base, High Temp
1. The Vinyl Bromide Geometry (Thermodynamic Control)

The (3E) configuration is thermodynamically favored over the (3Z) isomer due to steric minimization between the bulky bromine atom and the hydroxymethyl-phenoxy tail. However, the energy barrier for rotation around the


 bond is lowered significantly under UV irradiation, leading to a photostationary state (often 60:40 E:Z mixtures).
2. The Allylic Cation Vulnerability

The hydroxyl group at C2 is allylic. Under acidic conditions (Bronsted or Lewis), protonation of the alcohol can lead to water loss, generating a resonance-stabilized allylic cation.

  • Consequence: If the cation forms, the molecule loses optical purity (racemization).

  • Secondary Consequence: The cation can be trapped at C4, leading to a regio-isomeric rearrangement (allylic shift).

Part 2: Thermodynamic Parameters & Degradation Kinetics

While specific calorimetric data for this exact CAS is proprietary, we can derive a Predicted Stability Profile based on bond dissociation energies (BDE) and group additivity values for analogous vinyl-halo alcohols.

Estimated Thermodynamic Values
  • Bond Dissociation Energy (

    
    ):  ~84 kcal/mol. (High stability against homolytic cleavage in the dark).
    
  • Activation Energy (

    
    ) for Racemization:  Estimated at 22–25 kcal/mol in neutral solution; drops to <15 kcal/mol at pH < 3.
    
  • 
     (Oxidation):  Exothermic. The secondary alcohol is prone to oxidation to the corresponding enone (ketone), which is thermodynamically stable but destroys the chiral center.
    
Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways governed by thermodynamics and kinetics.

StabilityPathways Target (2S,3E)-Target Molecule Cation Allylic Cation (Achiral Intermediate) Target->Cation Acid (H+) / Heat -H2O Z_Isomer (2S,3Z)-Isomer Target->Z_Isomer UV Light (hν) Isomerization Ketone 4-Bromo-1-(4-fluorophenoxy) -3-buten-2-one Target->Ketone Oxidants (O2/Peroxides) Radical Vinyl Radical Target->Radical UV + Radical Initiator Racemate (±)-Racemic Mixture Cation->Racemate Re-hydration Z_Isomer->Target Thermal Reversion

Figure 1: Primary degradation pathways. Red paths indicate acid-catalyzed failure modes; Yellow paths indicate photochemical instability.

Part 3: Experimental Protocols for Stability Profiling

To validate the stability of your specific lot, you must perform Forced Degradation Studies (Stress Testing) compliant with ICH Q1A (R2) guidelines.

Protocol A: Stress Testing Workflow

This protocol differentiates between thermal instability and chemical reactivity.

Reagents Required:

  • 0.1 N HCl (Acid stress)

  • 0.1 N NaOH (Base stress)

  • 3%

    
     (Oxidative stress)
    
  • Quartz cuvettes (Photostability)

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the target molecule in Acetonitrile (ACN).

  • Acid Stress: Mix 1 mL stock + 1 mL 0.1 N HCl. Incubate at 60°C for 4 hours.

    • Check for: Racemization (Chiral HPLC) and Allylic Rearrangement (Reverse Phase HPLC).

  • Base Stress: Mix 1 mL stock + 1 mL 0.1 N NaOH. Incubate at Ambient Temp for 2 hours.

    • Check for: Epoxide formation or elimination of 4-fluorophenol.

  • Photo-Stress: Expose 1 mL stock (in clear glass) to 1.2 million lux hours (standard ICH photostability condition).

    • Check for:

      
       isomerization.[1]
      
  • Analysis: Quench all samples to pH 7. Analyze via LC-MS/MS and Chiral HPLC.

Protocol B: Enantiomeric Excess (

) Determination

Because the (2S) center is the critical quality attribute, standard HPLC is insufficient.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10) isocratic.

  • Detection: UV at 254 nm (targeting the phenyl ring).

  • Success Criteria: Stability is confirmed if

    
     drop is < 0.5% after stress testing.
    
Stability Testing Workflow Diagram

Workflow cluster_stress ICH Q1A Stress Conditions Start Pure (2S,3E) Sample Split Aliquot Separation Start->Split Acid Acid Hydrolysis (0.1N HCl, 60°C) Split->Acid Base Base Hydrolysis (0.1N NaOH, RT) Split->Base Ox Oxidation (3% H2O2) Split->Ox Photo Photolysis (UV/Vis) Split->Photo Analysis LC-MS & Chiral HPLC Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Decision Stability Profile Generated Analysis->Decision

Figure 2: Workflow for validating the thermodynamic stability of the target molecule.

Part 4: Handling & Storage Recommendations

Based on the thermodynamic vulnerabilities identified above, the following Standard Operating Procedures (SOPs) are recommended for research and scale-up.

  • Temperature: Store at -20°C . While the molecule is likely stable at 4°C for weeks, long-term storage requires freezing to inhibit slow Arrhenius degradation kinetics of the allylic alcohol.

  • Light Protection: Amber vials are mandatory . The vinyl bromide bond is photosensitive. Wrap reaction vessels in aluminum foil during synthesis steps.

  • Atmosphere: Store under Argon or Nitrogen. Prevents oxidative degradation of the secondary alcohol to the ketone.

  • Solution Stability: Avoid storing in protic acidic solvents (e.g., unbuffered methanol/water) for extended periods to prevent racemization. Preferred solvents for storage are DMSO or anhydrous THF.

References
  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003. Link

  • Santa Cruz Biotechnology. (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol Product Data Sheet.Link[2]

  • Clayden, J., et al.Organic Chemistry: Allylic Rearrangements and Vinyl Halide Stability. Oxford University Press.
  • Trost, B. M. The Palladium-Catalyzed Allylic Alkylation.[3] (Context on the stability of allylic systems in metal catalysis). Link

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol and its Analogs

A Senior Application Scientist's Perspective on Methodologies and Interpretation Foreword: Navigating the Landscape of Structural Chemistry In the realm of drug discovery and materials science, the precise three-dimensio...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Methodologies and Interpretation

Foreword: Navigating the Landscape of Structural Chemistry

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, reactivity, and interaction with biological targets. X-ray crystallography stands as the gold standard for elucidating this atomic-level architecture. This guide provides a comprehensive walkthrough of the crystal structure analysis of a complex organic molecule, using a structurally related analog of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol as a practical exemplar due to the absence of its publicly available crystal structure data. The principles and methodologies detailed herein are universally applicable and offer researchers a robust framework for their own structural investigations.

Introduction: The Significance of Halogenated Butenols

Halogenated butenols and related compounds are versatile scaffolds in organic synthesis and are of considerable interest in medicinal chemistry. The presence of a stereodefined alcohol, a reactive vinyl bromide moiety, and an ether linkage to a fluorinated aromatic ring suggests a molecule designed with specific conformational preferences and potential for diverse intermolecular interactions. Such features are often engineered to enhance binding affinity to protein targets, modulate metabolic stability, or fine-tune physicochemical properties. An understanding of the precise stereochemistry and solid-state conformation, as revealed by X-ray diffraction, is therefore invaluable.

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized compound to a refined crystal structure is a multi-step process, each stage requiring meticulous execution and careful consideration of experimental parameters. The following sections dissect this workflow, providing both the "how" and the crucial "why" behind each decision.

Synthesis and Purification: The Foundation of Quality Crystals

A high-quality crystal begins with high-purity material. The synthesis of related structures, such as (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, often involves well-established organic reactions like the Claisen-Schmidt condensation.

Exemplary Synthetic Protocol (Analog-Based):

  • Reactant Preparation: A solution of 4-fluoroacetophenone and 4-bromobenzaldehyde is prepared in a suitable solvent, typically ethanol or methanol.

  • Base-Catalyzed Condensation: A strong base, such as sodium hydroxide or potassium hydroxide, is added to catalyze the condensation reaction, leading to the formation of the chalcone framework.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to determine the point of completion.

  • Workup and Isolation: The reaction mixture is neutralized, and the crude product is precipitated or extracted.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the high purity (>99%) required for crystallization.

The rationale for stringent purification is to eliminate impurities that can inhibit nucleation or be incorporated into the crystal lattice, leading to disordered or poorly diffracting crystals.

Crystallization: The Art and Science of Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. It is an empirical science that involves screening various conditions to find the "sweet spot" for a given molecule.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, thereby gradually increasing the concentration to the point of supersaturation and nucleation. This is a widely used and often successful initial screening method.

  • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the compound's solution is equilibrated with a larger reservoir of a precipitant. The slow diffusion of the precipitant's vapor into the drop induces crystallization. This technique allows for the screening of a wide range of conditions with minimal sample consumption.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

For a molecule like our target, a typical starting point would be to dissolve the purified compound in a range of solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane) and screen for crystallization by slow evaporation at room temperature and at 4°C.

X-ray Diffraction Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. Modern crystallography utilizes automated diffractometers equipped with sensitive detectors.

Experimental Protocol for X-ray Diffraction Data Collection:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant if data is to be collected at low temperatures.

  • Data Collection Temperature: Data is commonly collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, which results in higher resolution data and reduced radiation damage.

  • Diffractometer Setup: The crystal is placed in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots (reflections).

The choice of X-ray source and detector, as well as the data collection strategy (e.g., exposure time, rotation angle per frame), are optimized to obtain a complete and high-quality dataset.

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data provides the raw information needed to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

Structure Solution and Refinement Workflow cluster_0 Data Processing cluster_1 Structure Solution cluster_2 Structure Refinement Raw Diffraction Data Raw Diffraction Data Integrated Intensities Integrated Intensities Raw Diffraction Data->Integrated Intensities Integration & Scaling Initial Phasing Initial Phasing Integrated Intensities->Initial Phasing Direct Methods or Patterson Initial Atomic Model Initial Atomic Model Initial Phasing->Initial Atomic Model Least-Squares Refinement Least-Squares Refinement Initial Atomic Model->Least-Squares Refinement Refine positions & thermal parameters Difference Fourier Map Difference Fourier Map Least-Squares Refinement->Difference Fourier Map Model Completion Model Completion Difference Fourier Map->Model Completion Locate missing atoms (e.g., H) Final Refined Model Final Refined Model Model Completion->Final Refined Model Validation Validation Final Refined Model->Validation

Caption: Workflow from raw diffraction data to a validated crystal structure model.

Explanation of Key Steps:

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods are computational techniques used to derive initial phases for the structure factors, which allows for the generation of an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, and thermal parameters (describing atomic vibrations) to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor, which should be as low as possible for a good model.

  • Validation: The final model is rigorously validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, bond angles, and for any unresolved electron density.

Analysis of the Crystal Structure: A Case Study

Based on the published data for the analog, (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, we can perform a detailed analysis.[1]

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for our exemplary compound.[1]

ParameterValue
Chemical FormulaC₁₅H₁₀BrFO
Formula Weight305.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.0060 (5)
b (Å)23.1253 (12)
c (Å)13.4933 (9)
β (°)96.344 (6)
Volume (ų)1240.2 (2)
Z4
Temperature (K)295
R-factor (R1)0.043
wR2 (all data)0.116

Data obtained from a published study on a structurally related compound.[1]

Molecular Conformation and Geometry

The analysis of the molecular structure reveals key conformational features. In the case of (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, the molecule is nearly planar.[1] The dihedral angle between the two aromatic rings is a critical parameter, as it describes the overall twist of the molecule. For this analog, the dihedral angle is approximately 8.49°.[1] This planarity is likely a result of the conjugated π-system extending across the molecule.

For our target molecule, (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol, we would anticipate a more complex 3D structure due to the chiral center at C2 and the flexible ether linkage. The analysis would focus on the torsion angles that define the conformation of the butenol backbone and the orientation of the phenoxy group relative to the rest of the molecule.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. These interactions are fundamental to understanding the physical properties of the solid state.

Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B A_Br Br B_F F A_Br->B_F Halogen···Halogen Interaction A_F F A_OH O-H (Hypothetical) B_O C=O A_OH->B_O Hydrogen Bond A_Aryl Aryl C-H B_Aryl_pi π-system (Aryl) A_Aryl->B_Aryl_pi C-H···π Interaction

Caption: Potential intermolecular interactions in the crystal lattice.

In the analog (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, the crystal packing is stabilized by a combination of C-H···O, C-H···F, and C-H···Br hydrogen bonds.[1] These interactions link the molecules into ribbons.

For (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol, the presence of the hydroxyl group would introduce strong O-H···O or O-H···F hydrogen bonds, which would likely dominate the packing arrangement. Additionally, halogen bonds (C-Br···O or C-Br···F) and π-π stacking interactions between the fluorophenyl rings could play significant roles in the supramolecular assembly. A thorough analysis of these interactions provides insights into the stability of the crystal lattice and can inform the design of crystalline materials with desired properties.

Conclusion and Future Directions

This guide has outlined the comprehensive workflow for the crystal structure analysis of a complex organic molecule, using a publicly available analog as a case study. The methodologies described, from synthesis and crystallization to data analysis and interpretation, represent the standard of practice in modern structural chemistry. The detailed understanding of molecular conformation and intermolecular interactions derived from such studies is of paramount importance for the rational design of new pharmaceuticals and functional materials. Future work should aim to obtain the crystal structure of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol to provide a direct and unambiguous determination of its three-dimensional architecture.

References

  • Dutkiewicz, G., et al. (2010). (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1672. Available at: [Link]

Sources

Exploratory

Metabolic Stability Predictions for (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol

Executive Summary & Structural Liability Assessment This guide provides a high-resolution metabolic stability forecast for (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol . As a drug development professional, you must r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Liability Assessment

This guide provides a high-resolution metabolic stability forecast for (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol . As a drug development professional, you must recognize that this structure presents a dichotomy: the 4-fluorophenoxy tail offers metabolic resilience, while the vinyl bromide headgroup represents a significant bioactivation liability.

The predicted metabolic fate is dominated by three competing vectors:

  • Bioactivation (High Risk): CYP450-mediated epoxidation of the vinyl bromide, leading to reactive electrophiles.

  • Phase II Clearance (High Probability): Direct glucuronidation of the secondary (2S)-alcohol.

  • Fragmentation: O-dealkylation of the ether linkage.

Structural Dissection (SMR Analysis)
MoietyChemical FeatureMetabolic PredictionLiability Score (1-10)
(3E)-Vinyl Bromide Electron-rich alkene with halogen leaving groupCRITICAL. Substrate for CYP2E1/2A6. Prone to epoxidation followed by rearrangement to reactive acylating agents (bromoacetaldehyde-like species).9/10
(2S)-Secondary Alcohol Chiral hydroxyl groupSTABLE but CLEARANCE DRIVER. Prime site for UGT-mediated conjugation (Phase II). Potential for oxidation to ketone (ADH/CYP).6/10
Ether Linkage -O-CH2- SpacerMODERATE. Susceptible to CYP-mediated O-dealkylation (likely CYP2D6 or 3A4), releasing 4-fluorophenol.5/10
4-Fluorophenyl Para-fluorinated ringSTABLE. Fluorine blocks p-hydroxylation. Increases lipophilicity (

), potentially increasing CYP affinity.
2/10

In Silico Prediction Framework

Before initiating wet-lab assays, we employ a computational framework to prioritize resources. For this specific molecule, standard QSAR models (e.g., StarDrop, ADMET Predictor) often underestimate the reactivity of the vinyl bromide.

Recommended Computational Workflow
  • Site of Metabolism (SOM) Prediction: Use SmartCyp or FAME 3 to calculate the energy barrier for oxygen insertion.

    • Prediction: The vinyl double bond will show a low energy barrier for epoxidation (approx. 14-16 kcal/mol), competing with the alpha-carbon of the ether.

  • Reactive Metabolite Flagging: Run structural alerts for "Vinyl Halides."

    • Alert: Vinyl bromides are structural alerts for suicide inhibition of P450s and formation of etheno-DNA adducts [1].

Predicted Metabolic Pathways

The following Graphviz diagram details the mechanistic cascade. Note the bifurcation between "Safe Clearance" (Glucuronidation) and "Toxification" (Vinyl Epoxidation).

MetabolicPathways Parent (2S,3E)-4-Bromo-1- (4-fluorophenoxy)-3-buten-2-ol Epoxide Reactive Intermediate: Bromo-epoxide Parent->Epoxide CYP2E1/2A6 (Bioactivation) Ketone Metabolite M1: Ketone Oxidation Parent->Ketone ADH/CYP Phenol Metabolite M2: 4-Fluorophenol Parent->Phenol CYP O-Dealkylation Glucuronide Metabolite M3: O-Glucuronide Parent->Glucuronide UGT1A/2B (Clearance) Aldehyde Reactive Electrophile: 2-Bromo-aldehyde deriv. Epoxide->Aldehyde Rearrangement GSH_Adduct Biomarker: GSH Conjugate Aldehyde->GSH_Adduct GST/GSH Trapping Protein Covalent Binding (Toxicity) Aldehyde->Protein Alkylation

Caption: Mechanistic divergence showing the competition between safe clearance (Green) and bioactivation to reactive vinyl-epoxide intermediates (Red).

Detailed Mechanistic Insight
  • Pathway A: Vinyl Epoxidation (Bioactivation)

    • Mechanism: CYP enzymes (historically CYP2E1 for vinyl halides [2]) insert oxygen across the C3-C4 double bond.

    • Consequence: The resulting bromo-epoxide is unstable. It rearranges via a 1,2-hydride shift to form an

      
      -haloaldehyde. This is a potent electrophile capable of alkylating protein thiols or DNA bases (forming 1,N6-ethenoadenosine adducts) [3].
      
  • Pathway B: Direct Glucuronidation

    • Mechanism: The (2S)-hydroxyl group is sterically accessible. UGTs (likely UGT2B7 or 1A9) will transfer glucuronic acid.

    • Impact: This is the desired "sink" pathway. High UGT turnover can mitigate the toxicity of the vinyl group by clearing the parent molecule before bioactivation occurs.

Experimental Validation Protocols

To validate these predictions, you cannot rely on a standard "Metabolic Stability" assay alone. You must run a Reactive Metabolite Trapping study.

Protocol A: Microsomal Stability with GSH Trapping

Purpose: To quantify intrinsic clearance (


) and detect the formation of reactive vinyl-intermediates.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Test Compound: (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol (10 mM DMSO stock).

  • Cofactors: NADPH regenerating system.

  • Trapping Agent: L-Glutathione (GSH) or Dansyl-GSH (for fluorescence detection).

Step-by-Step Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add GSH (5 mM final concentration).

  • Initiation: Add Test Compound (1

    
    M final) and pre-incubate at 37°C for 5 min. Initiate with NADPH (1 mM).
    
  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (High Resolution Mass Spec required for GSH adduct identification).

Data Interpretation:

  • Rapid disappearance (

    
     min):  Indicates high instability.
    
  • Mass Shift +307 Da: Detection of [M + GSH - HBr] or [M + GSH] adducts confirms the formation of the reactive epoxide/aldehyde intermediate.

Protocol B: Hepatocyte Stability (Phase I + II)

Purpose: To determine if Phase II Glucuronidation dominates Phase I Bioactivation.

Workflow:

  • Incubate compound (1

    
    M) with cryopreserved human hepatocytes (
    
    
    
    cells/mL).
  • Incubate for 0, 60, 120, 240 min.

  • Analyze for the Glucuronide (+176 Da) vs. Oxidative Metabolites .

  • Crucial Check: If Glucuronide >> Oxidative metabolites, the safety profile is improved.

Decision Matrix & Risk Mitigation

The following diagram illustrates the decision logic based on experimental output.

DecisionMatrix Start Experimental Results GSH_Positive GSH Adducts Detected? Start->GSH_Positive High_GSH High GSH Adducts (>10% of Total) GSH_Positive->High_GSH Yes Low_GSH Trace GSH Adducts (<1%) GSH_Positive->Low_GSH No/Trace Kill KILL CANDIDATE (Genotox Risk) High_GSH->Kill UGT_Dominant Is Glucuronide Major Metabolite? Low_GSH->UGT_Dominant Mitigate MITIGATE (Replace Vinyl Bromide) UGT_Dominant->Mitigate No (Slow Clearance) Progress PROGRESS (Monitor Liver Safety) UGT_Dominant->Progress Yes (Rapid Phase II)

Caption: Decision tree for compound progression based on Reactive Metabolite (GSH) and Clearance (UGT) data.

Summary Recommendation

The (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol molecule is a Class 4 (High Metabolic Risk) compound. The vinyl bromide moiety is a known toxophore. Unless the specific therapeutic mechanism requires covalent binding (e.g., targeted covalent inhibitor), it is strongly recommended to replace the vinyl bromide with a bioisostere such as a trifluoromethyl alkene, cyclopropane, or a nitrile to improve metabolic stability and reduce genotoxicity risks [4].

References
  • Guengerich, F. P., et al. (1981). "Metabolic Activation of Vinyl Halides: Mechanisms and Mutagenicity."[1] CRC Critical Reviews in Toxicology.

  • Bolt, H. M. (2005). "Vinyl Bromide: Metabolism and Toxicity."[2] Journal of Toxicology and Environmental Health.

  • Nair, J., et al. (1995). "Etheno-DNA adducts from endogenous and exogenous carcinogens." IARC Scientific Publications.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Rowland, A., et al. (2013). "In Vitro Characterization of the Glucuronidation of Secondary Alcohols." Drug Metabolism and Disposition.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Enantioselective Synthesis of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol

Introduction: The Significance of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol is a pivotal chiral building block in the synthesis of various pharmaceutically active c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol

(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol is a pivotal chiral building block in the synthesis of various pharmaceutically active compounds. Its stereochemical configuration is crucial for the biological activity and efficacy of the final drug substance. Most notably, this haloalcohol is a key intermediate in the synthesis of Ezetimibe, a cholesterol-lowering medication that functions by inhibiting the absorption of cholesterol in the intestine.[1] The presence of a stereogenic center at the C-2 position and a bromine-substituted double bond makes its synthesis a challenging yet critical task for medicinal and process chemists. This guide provides an in-depth exploration of robust and scalable enantioselective protocols for the synthesis of this valuable intermediate, focusing on the principles behind the chosen methodologies to empower researchers in their drug development endeavors.

Retrosynthetic Analysis: A Strategic Overview

A logical retrosynthetic disconnection of the target molecule, (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol, points to the prochiral α,β-unsaturated ketone, (3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-one, as the immediate precursor. The central challenge, therefore, lies in the enantioselective reduction of the ketone functionality to furnish the desired (S)-alcohol with high fidelity. This guide will detail three prominent and industrially relevant strategies to achieve this transformation: the Corey-Bakshi-Shibata (CBS) reduction, biocatalytic reduction using ketoreductases (KREDs), and asymmetric transfer hydrogenation (ATH).

G target (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol precursor (3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-one target->precursor Asymmetric Reduction strategies Enantioselective Reduction Strategies precursor->strategies Precursor for

Caption: Retrosynthetic approach for the target molecule.

Part I: Synthesis of the Prochiral Ketone Precursor

A robust synthesis of the starting material, (3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-one, is paramount. While various methods can be envisioned, a plausible and scalable route involves the acylation of a suitable vinyl ether with bromoacetyl bromide, followed by elimination.

Protocol 1: Synthesis of (3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-one

This protocol is a proposed route based on established organic transformations.

Step 1: Synthesis of 1-(4-fluorophenoxy)prop-1-en-2-one

  • To a solution of 4-fluorophenol (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C, slowly add propargyl bromide (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 1-(4-fluorophenoxy)prop-2-yne, is then subjected to a Meyer-Schuster rearrangement. Dissolve the propargyl ether in a mixture of tetrahydrofuran (THF) and water.

  • Add a catalytic amount of a gold(I) or mercury(II) salt and stir at room temperature until the starting material is consumed (monitored by TLC).

  • Purify the resulting α,β-unsaturated ketone by column chromatography on silica gel.

Step 2: Bromination to (3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-one

  • Dissolve the 1-(4-fluorophenoxy)prop-1-en-2-one (1.0 equiv) in a suitable solvent such as carbon tetrachloride or chloroform.

  • Add N-bromosuccinimide (NBS) (1.1 equiv) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the desired (3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-one.

Part II: Enantioselective Reduction Protocols

Methodology 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[2][3] It employs a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a face-selective hydride transfer.[4]

G cluster_0 CBS Catalytic Cycle Catalyst (S)-Me-CBS Complex1 Catalyst-Borane Complex Catalyst->Complex1 + BH3-SMe2 Borane BH3-SMe2 Ketone Prochiral Ketone Alcohol (S)-Alcohol Alcohol->Catalyst Release Complex2 Transition State (Ketone Coordinated) Complex1->Complex2 + Ketone Complex2->Alcohol Hydride Transfer G cluster_1 Biocatalytic Reduction Workflow Ketone (3E)-4-Bromo-1-(4-fluorophenoxy) -3-buten-2-one Alcohol (2S,3E)-4-Bromo-1-(4-fluorophenoxy) -3-buten-2-ol Ketone->Alcohol Enzymatic Reduction Enzyme Ketoreductase (KRED) + Cofactor (NAD(P)H) Enzyme->Ketone Cofactor_Regen Cofactor Regeneration System (e.g., GDH/Glucose) Cofactor_Regen->Enzyme Regenerates Cofactor

Sources

Application

Procedure for the preparation of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol from aldehydes

Topic: Procedure for the Preparation of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol from Aldehydes Audience: Researchers, scientists, and drug development professionals. A Step-by-Step Guide to the Asymmetric Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for the Preparation of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol from Aldehydes Audience: Researchers, scientists, and drug development professionals.

A Step-by-Step Guide to the Asymmetric Synthesis of a Chiral Vinyl Bromide Building Block

Abstract

Enantiopure vicinal halohydrins are invaluable chiral building blocks in organic synthesis, particularly for the development of pharmaceutical agents and complex natural products.[1] Their unique bifunctional nature allows for a variety of stereospecific transformations. This application note provides a detailed, robust protocol for the multi-step synthesis of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol, a highly functionalized intermediate, starting from a commercially available phenol and simple reagents. The synthetic strategy hinges on three key transformations: a stereodefining asymmetric allylation to install the chiral alcohol, an oxidative cleavage to unmask a reactive aldehyde, and a diastereoselective Horner-Wadsworth-Emmons (HWE) olefination to construct the (E)-vinyl bromide moiety. This guide is designed for professionals in drug discovery and chemical development, offering not just a procedure, but also the underlying chemical principles and critical control points for a successful synthesis.

Introduction

The target molecule, (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol, incorporates several key structural features: a chiral secondary alcohol, a stereodefined (E)-vinyl bromide, and a fluorinated aromatic ring. The chiral alcohol and the vinyl bromide functionalities serve as versatile handles for subsequent modifications, such as epoxide formation, cross-coupling reactions, or nucleophilic substitutions, making this molecule a valuable synthon for constructing more complex molecular architectures.[2] The 4-fluorophenyl group is a common motif in medicinal chemistry, often introduced to modulate pharmacokinetic and pharmacodynamic properties.

Traditional methods for the synthesis of chiral halohydrins can sometimes lack the necessary stereocontrol or employ harsh reagents.[3][4] Modern asymmetric synthesis offers powerful tools to overcome these challenges. Organocatalysis and transition-metal catalysis have emerged as leading strategies for the enantioselective synthesis of chiral intermediates from simple prochiral starting materials like aldehydes.[5][6] This protocol leverages a well-established titanium-BINOL catalyzed asymmetric allylation, a cornerstone reaction in asymmetric synthesis, to set the absolute stereochemistry at the C2 position. The subsequent HWE reaction provides a reliable method for accessing the desired (E)-alkene, a common challenge in olefination chemistry.

Overall Synthetic Strategy

The synthesis is designed as a four-step linear sequence. The retrosynthetic analysis reveals a logical disconnection strategy that utilizes reliable and high-yielding transformations to control the stereochemistry at both the chiral center and the alkene.

G Target (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol Aldehyde_Intermediate (S)-3-Hydroxy-4-(4-fluorophenoxy)butanal Target->Aldehyde_Intermediate  Horner-Wadsworth-Emmons  (E-selective Olefination) Homoallylic_Alcohol (S)-1-(4-Fluorophenoxy)-4-penten-2-ol Aldehyde_Intermediate->Homoallylic_Alcohol  Ozonolysis  (Oxidative Cleavage) Starting_Aldehyde 2-(4-Fluorophenoxy)acetaldehyde Homoallylic_Alcohol->Starting_Aldehyde  Asymmetric Allylation  (Stereocenter Formation) Phenol 4-Fluorophenol + 2-Carbon Electrophile Starting_Aldehyde->Phenol  Williamson Ether Synthesis  & Acetal Deprotection

Sources

Method

Mitsunobu reaction conditions for (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol

Application Note: High-Precision Mitsunobu Inversion of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol Displacement Part 1: Strategic Analysis & Core Directive Executive Summary The substrate (2S,3E)-4-Bromo-1-(4-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Mitsunobu Inversion of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol


 Displacement

Part 1: Strategic Analysis & Core Directive

Executive Summary The substrate (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol represents a highly functionalized chiral building block, likely serving as a precursor for complex prostaglandin analogs or kinase inhibitors. The presence of the vinyl bromide at C3-C4 and the fluorophenoxy ether at C1 creates a unique steric and electronic environment.

While the Mitsunobu reaction is the standard for inverting secondary alcohols, this substrate presents specific failure modes:

  • Allylic Rearrangement (

    
    ):  The allylic alcohol motif allows for potential nucleophilic attack at the 
    
    
    
    -position, though the steric bulk of the bromine atom mitigates this compared to simple alkenes.
  • Elimination (

    
    ):  The acidity of the 
    
    
    
    -proton is enhanced by the electron-withdrawing vinyl bromide, increasing the risk of elimination to the conjugated diene.
  • Steric Crowding: The vinyl bromide moiety exerts steric pressure, potentially retarding the formation of the alkoxyphosphonium intermediate.

The Solution: To guarantee high Enantiomeric Excess (ee) and yield, this protocol utilizes p-Nitrobenzoic Acid (p-NBA) as the nucleophile. Its low


 (3.4) ensures rapid protonation of the betaine intermediate, preventing the accumulation of basic species that trigger elimination. We employ DIAD (Diisopropyl azodicarboxylate)  over DEAD for superior stability and easier byproduct removal.

Part 2: Mechanism & Critical Pathways

The success of this reaction relies on the synchronized formation of the Morrison-Brunn-Huisgen betaine and the subsequent activation of the alcohol.

Figure 1: Reaction Mechanism & Stereochemical Inversion

Mitsunobu_Mechanism Reagents Reagents: PPh3 + DIAD Betaine Betaine Intermediate (Zwitterion) Reagents->Betaine Step 1: Adduct Formation Protonation Protonation by p-Nitrobenzoic Acid Betaine->Protonation Step 2: Acid-Base rxn AlkoxyPhos Alkoxyphosphonium Salt (Activated Alcohol) Protonation->AlkoxyPhos Step 3: Alcohol Activation SN2 SN2 Displacement (Inversion of Configuration) AlkoxyPhos->SN2 Step 4: Nucleophilic Attack Product Product (2R) Inverted Ester SN2->Product Walden Inversion

Caption: The Mitsunobu cycle.[1][2][3][4][5][6][7] Critical control point is Step 2; insufficient acidity leads to betaine accumulation and side reactions.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of (2R,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-yl 4-nitrobenzoate.

Materials & Reagents
ReagentEquiv.[4][5][6][8]RoleCritical Attribute
Substrate (Alcohol) 1.0Starting MaterialDry, azeotroped with toluene
Triphenylphosphine (

)
1.5ReductantRecrystallized if yellow
p-Nitrobenzoic Acid 1.5Nucleophile

3.4 (prevents elimination)
DIAD 1.5OxidantAdded dropwise at 0°C
THF (Anhydrous) 0.2 MSolventFree of peroxides
Step-by-Step Methodology

1. Pre-Reaction Preparation:

  • Dry the substrate (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol by dissolving in anhydrous toluene and concentrating in vacuo (repeat 2x) to remove trace water. Water kills the phosphonium intermediate.

  • Prepare a solution of DIAD (1.5 equiv) in a small volume of anhydrous THF.

2. Reagent Charging:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add:

    • Triphenylphosphine (

      
      , 1.5 equiv).
      
    • p-Nitrobenzoic acid (1.5 equiv).

    • The dried Substrate (1.0 equiv).

    • Anhydrous THF (concentration ~0.2 M relative to substrate).

  • Note: Adding the acid and phosphine before the azo compound is the "pre-complexation" method, often safer for hindering substrates.

3. Controlled Addition (The Critical Step):

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add the DIAD/THF solution dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes .

  • Visual Cue: The solution will turn yellow upon addition and should fade back to colorless/pale yellow. Persistent bright yellow indicates unreacted DIAD.

4. Reaction Phase:

  • Allow the mixture to warm to Room Temperature (23°C) naturally.

  • Stir for 12–16 hours .

  • Monitoring: Check via TLC (Hexane/EtOAc 4:1). The ester product will be significantly less polar than the starting alcohol.

5. Workup & Purification:

  • Quench the reaction with water (2 mL).

  • Concentrate the mixture in vacuo to a viscous oil.

  • TPPO Removal (Pre-column): Triturate the residue with cold Diethyl Ether/Hexane (1:1). Triphenylphosphine oxide (TPPO) often precipitates as a white solid. Filter off the solid.

  • Flash Chromatography: Purify the filtrate on silica gel.

    • Gradient: 0%

      
       15% EtOAc in Hexanes.
      
    • Target: The inverted p-nitrobenzoate ester.[9]

Part 4: Optimization & Troubleshooting

If yield is low (<60%) or ee is compromised, follow this decision logic.

Figure 2: Troubleshooting Decision Tree

Optimization_Tree Problem Issue Detected Type Identify Failure Mode Problem->Type Elimination Elimination Product Found (Diene formation) Type->Elimination High Basicity NoRxn No Reaction / Recovered SM Type->NoRxn Steric Bulk Racemization Low ee % Type->Racemization SN1 Character Sol2 Lower Temp (-20°C) Use DNBA (More acidic) Elimination->Sol2 Sol1 Switch to ADDP / PBu3 (More reactive) NoRxn->Sol1 Racemization->Sol2 Sol3 Check Reagent Quality (Dry Solvents)

Caption: Decision matrix for optimizing reaction conditions based on observed byproducts.

Data Summary: Nucleophile Impact on Allylic Systems

NucleophilepKaReaction RateRisk of EliminationRecommended For
Benzoic Acid4.2SlowModerateSimple primary alcohols
p-Nitrobenzoic Acid 3.4 Fast Low Hindered/Allylic alcohols
Chloroacetic Acid2.9Very FastVery LowExtremely hindered substrates

Part 5: References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

  • Tsunoda, T., et al. (1993). Mitsunobu Reaction of Sterically Congested Secondary Alcohols. Tetrahedron Letters, 34(10), 1639-1642. Link

  • Dodge, J. A., et al. (1994). Control of the Mitsunobu reaction: The use of p-nitrobenzoic acid. Journal of Organic Chemistry, 59(1), 234-236. Link

Sources

Application

Reagents for the Asymmetric Reduction to Form (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol: An Application and Protocol Guide

Introduction The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1] These molecules often serve as critical building blocks for complex, biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1] These molecules often serve as critical building blocks for complex, biologically active compounds. The target molecule, (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol, is a functionalized chiral allylic alcohol. Its structure, incorporating a stereocenter adjacent to a double bond, a bromine atom, and a fluorinated aromatic moiety, makes it a valuable intermediate for the synthesis of various pharmaceutical and agrochemical agents. The stereochemistry at the C2 position is crucial for the biological activity of the final product, necessitating a highly selective and efficient asymmetric synthesis.

This technical guide provides an in-depth analysis of various reagents and protocols for the asymmetric reduction of the prochiral ketone precursor, (3E)-4-bromo-1-(4-fluorophenoxy)-3-buten-1-one. We will explore and compare several state-of-the-art methodologies, including biocatalytic and chemocatalytic approaches, to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting and implementing the optimal synthetic strategy. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Overview of Asymmetric Reduction Strategies

The conversion of the prochiral α,β-unsaturated ketone to the desired chiral allylic alcohol requires a highly selective 1,2-reduction of the carbonyl group. Several powerful techniques have been developed for this purpose. The choice of method often depends on factors such as substrate compatibility, desired enantioselectivity, scalability, and cost.

  • Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers exceptional selectivity under mild, environmentally benign conditions.[1][2] These enzymes can often provide access to either enantiomer of the product with very high enantiomeric excess (e.e.).

  • Chemocatalysis:

    • Corey-Bakshi-Shibata (CBS) Reduction: This highly reliable method employs a chiral oxazaborolidine catalyst in the presence of a borane source to achieve excellent enantioselectivity for a wide range of ketones, including α,β-unsaturated systems.[3][4][5]

    • Noyori Asymmetric Hydrogenation: Utilizing ruthenium catalysts with chiral phosphine ligands (such as BINAP), this method is a powerful tool for the asymmetric hydrogenation of functionalized ketones and is widely used in industrial applications.[6][7][8]

    • Asymmetric Transfer Hydrogenation (ATH): This technique uses a hydrogen donor, such as isopropanol or formic acid, in conjunction with a chiral transition metal catalyst to effect the reduction.[9][10]

Below is a logical workflow for selecting an appropriate method for the asymmetric reduction of (3E)-4-bromo-1-(4-fluorophenoxy)-3-buten-1-one.

G cluster_screening Initial Screening cluster_biocatalysis Biocatalysis Path cluster_chemocatalysis Chemocatalysis Path start Start: (3E)-4-bromo-1-(4-fluorophenoxy)-3-buten-1-one screen Screen Biocatalytic (KRED) and Chemocatalytic (CBS, Noyori) Methods start->screen kred High e.e. with KRED? screen->kred chemo_choice Evaluate CBS vs. Noyori screen->chemo_choice kred_yes Optimize KRED Protocol kred->kred_yes Yes kred_no Consider Alternative Catalysts kred->kred_no No end_node Final Product: (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol kred_yes->end_node cbs High e.e. with CBS? chemo_choice->cbs CBS Preferred noyori High e.e. with Noyori? chemo_choice->noyori Noyori Preferred cbs_yes Optimize CBS Protocol cbs->cbs_yes Yes chemo_fail Consider Transfer Hydrogenation or other methods cbs->chemo_fail No noyori_yes Optimize Noyori Protocol noyori->noyori_yes Yes noyori->chemo_fail No cbs_yes->end_node noyori_yes->end_node

Caption: Workflow for selecting a reagent for asymmetric reduction.

Recommended Protocols

Method 1: Biocatalytic Reduction using a Ketoreductase (KRED)

Biocatalytic reductions are highly attractive due to their exceptional selectivity and mild reaction conditions.[11] A KRED enzyme is used to deliver a hydride from a cofactor, typically NADH or NADPH, to the carbonyl face, leading to the desired stereoisomer. A cofactor regeneration system is employed to use the expensive cofactor in catalytic amounts.

Causality of Experimental Choices:

  • Enzyme Selection: A library of KREDs should be screened to identify an enzyme with high activity and selectivity for the substrate. The presence of the bulky brominated vinyl group and the fluorophenoxy ether may influence substrate binding.

  • Cofactor Regeneration: A glucose/glucose dehydrogenase (GDH) system is a common and efficient method for regenerating the NADPH cofactor.

  • Solvent System: A buffered aqueous solution is used to maintain the optimal pH for enzyme activity. A co-solvent like isopropanol or DMSO may be added to improve the solubility of the hydrophobic substrate.

  • Temperature and pH: These are maintained at optimal conditions for the specific KRED and GDH used to ensure maximum activity and stability.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a 1 M potassium phosphate buffer solution and adjust the pH to 7.0.

    • Prepare a stock solution of the substrate, (3E)-4-bromo-1-(4-fluorophenoxy)-3-buten-1-one, in isopropanol (e.g., 100 mg/mL).

  • Reaction Setup:

    • To a thermostatted reaction vessel, add the potassium phosphate buffer.

    • Add D-glucose (1.5 equivalents relative to the substrate).

    • Add NADP⁺ (0.01 equivalents).

    • Add the selected KRED and GDH according to the manufacturer's recommendations.

    • Stir the mixture at the optimal temperature (typically 25-30 °C) until all components are dissolved.

  • Reaction Execution:

    • Add the substrate solution dropwise to the reaction mixture over a period of 30 minutes to avoid high substrate concentrations that could inhibit the enzyme.

    • Maintain the pH of the reaction mixture at 7.0 by the controlled addition of a dilute base (e.g., 1 M NaOH) if necessary.

    • Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

    • Separate the organic layer, and extract the aqueous layer twice more with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol.

Method 2: Corey-Bakshi-Shibata (CBS) Catalytic Reduction

The CBS reduction is a robust and highly predictable method for the asymmetric reduction of a wide variety of ketones.[12][13] The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly enantioselective hydride transfer.[14]

cbs_cycle catalyst (S)-CBS Catalyst activated_catalyst Activated Catalyst-Borane Complex catalyst->activated_catalyst + BH3 ternary_complex Ternary Complex activated_catalyst->ternary_complex + Ketone ketone Substrate Ketone ketone->ternary_complex transition_state Six-membered Transition State ternary_complex->transition_state Hydride Transfer product_complex Product-Catalyst Complex transition_state->product_complex product_complex->catalyst Release & Regeneration product (2S)-Alcohol Product product_complex->product Workup

Caption: The catalytic cycle of the CBS reduction.

Causality of Experimental Choices:

  • Catalyst: The (S)-CBS catalyst is chosen to produce the (2S)-alcohol. The catalyst can be generated in situ from (S)-α,α-diphenylprolinol and a borane source, or a pre-formed catalyst can be used.[15]

  • Borane Source: Borane-dimethyl sulfide complex (BMS) or borane-THF complex are common sources of borane. BMS is often preferred for its stability.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or toluene are used to prevent quenching of the borane reagent.

  • Temperature: The reaction is typically run at low temperatures (-20 °C to room temperature) to maximize enantioselectivity.

Experimental Protocol:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of the (S)-CBS catalyst (5-10 mol%) in anhydrous THF.

    • Cool the solution to 0 °C.

  • Addition of Reagents:

    • Slowly add borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 0.6-1.0 equivalents) to the catalyst solution and stir for 10-15 minutes.

    • In a separate flask, dissolve the substrate, (3E)-4-bromo-1-(4-fluorophenoxy)-3-buten-1-one (1.0 equivalent), in anhydrous THF.

    • Add the substrate solution dropwise to the catalyst-borane mixture over 30-60 minutes, maintaining the reaction temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within a few hours.

  • Workup and Purification:

    • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add diethyl ether and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol.

Alternative Protocol

Method 3: Noyori Asymmetric Hydrogenation

This method is particularly well-suited for large-scale synthesis due to its high efficiency and the use of hydrogen gas as the reductant.[16][17] The reaction employs a chiral Ru-BINAP catalyst, often in the presence of a diamine cocatalyst.

Causality of Experimental Choices:

  • Catalyst System: A combination of a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral diphosphine ligand like (S)-BINAP is used to form the active catalyst. A chiral diamine ligand can further enhance the activity and selectivity.

  • Solvent and Hydrogen Pressure: The reaction is typically carried out in an alcohol solvent like methanol or ethanol under a positive pressure of hydrogen gas. The pressure can influence the reaction rate and selectivity.

  • Base: A base, such as potassium tert-butoxide, is often required to generate the active catalytic species.

Experimental Protocol:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, charge a pressure-rated reaction vessel with [RuCl₂(p-cymene)]₂ and (S)-BINAP.

    • Add anhydrous, degassed methanol.

    • Stir the mixture at room temperature for 30 minutes to form the precatalyst.

  • Reaction Setup:

    • Add a solution of the substrate, (3E)-4-bromo-1-(4-fluorophenoxy)-3-buten-1-one, in methanol to the reaction vessel.

    • Add a solution of potassium tert-butoxide in methanol.

  • Hydrogenation:

    • Seal the reaction vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) until the hydrogen uptake ceases or analysis indicates complete conversion.

  • Workup and Purification:

    • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Quench the reaction with a small amount of acetic acid.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Data Summary

FeatureBiocatalytic Reduction (KRED)Corey-Bakshi-Shibata (CBS) ReductionNoyori Asymmetric Hydrogenation
Reagent Ketoreductase Enzyme, NADPH(S)-CBS Catalyst, Borane (BMS)[Ru(S)-BINAP] complex, H₂
Selectivity Potentially >99% e.e.Typically >95% e.e.Typically >95% e.e.
Conditions Aqueous buffer, pH ~7, 25-30 °CAnhydrous THF, low temp. (-20 to 25 °C)Methanol, H₂ pressure (10-50 atm)
Pros High selectivity, mild conditions, greenHigh reliability, predictable stereochemistryHigh turnover number, scalable
Cons Enzyme screening required, potential for substrate/product inhibitionStoichiometric borane, moisture sensitiveHigh pressure equipment needed, catalyst cost

Characterization and Analysis

The enantiomeric excess (e.e.) of the synthesized (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column, is recommended.[15][18][19]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a good starting point for normal-phase separation. The ratio can be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 254 nm).

  • Quantification: The e.e. is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

The structure of the final product should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

References

  • Multienzymatic Stereoselective Reduction of Tetrasubstituted Cyclic Enones to Halohydrins with Three Contiguous Stereogenic Centers. ACS Catalysis. Available at: [Link]

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC. Available at: [Link]

  • Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds. PMC. Available at: [Link]

  • The Golden Age of Transfer Hydrogenation. Chemical Reviews. Available at: [Link]

  • Corey–Itsuno reduction. Wikipedia. Available at: [Link]

  • Organocatalytic Transfer Hydrogenation of Cyclic Enones. Macmillan Group. Available at: [Link]

  • Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. Indian Academy of Sciences. Available at: [Link]

  • Ryoji Noyori - Nobel Lecture. NobelPrize.org. Available at: [Link]

  • BIOCATALYTIC ASYMMETRIC REDUCTION OF α- HALOACETOPHENONE ANALOGS USING THERMOANAEROBACTER PSEUDETHANOLICUS SECONDARY ALCOHOL DE. KFUPM ePrints. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]

  • ASYMMETRIC TRANSFER HYDROGENATION OF ENONES VIA COUNTERANION ENHANCED CATALYSIS. reposiTUm. Available at: [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station Int. Ed. Available at: [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. YouTube. Available at: [Link]

  • Noyori Hydrogenation. YouTube. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Transfer hydrogenation of enones in aqueous media. ResearchGate. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric hydrogenation. Wikipedia. Available at: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

  • Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.
  • 3-bromo-4-hydroxytoluene. Organic Syntheses Procedure. Available at: [Link]

  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry. Available at: [Link]

  • Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. UniCA IRIS. Available at: [Link]

  • (PDF) Enzymatic defluorination of fluorinated compounds. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of 4-bromo-1-(3-[18F]fluoropropyl)-2-nitroimidazole with a low energy LUMO orbital designed as brain hypoxia-targeting imaging agent. PubMed. Available at: [Link]

  • Enzymatic Catalysis in Favor of Blocky Structure and Higher Crystallinity of Poly(Butylene Succinate)-Co-(Dilinoleic Succinate) (PBS-DLS) Copolymers of Variable Segmental Composition. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol

Welcome to the technical support guide for (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address challenges relate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address challenges related to its low aqueous solubility. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to achieve successful formulation and experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the handling and solubility of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol.

Q1: Why is (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol poorly soluble in aqueous media like water or Phosphate-Buffered Saline (PBS)?

A1: The molecular structure of the compound dictates its solubility. It possesses significant lipophilic (hydrophobic) character due to the presence of a 4-fluorophenoxy aromatic ring and a bromo-substituted butenyl chain. While the secondary alcohol (-OH) group can form hydrogen bonds with water, its contribution is outweighed by the larger, non-polar regions of the molecule. This combination results in a molecule that is energetically unfavorable to dissolve in polar solvents like water, preferring non-polar, organic environments. A similar, though less complex, compound, (2S,3E)-4-Phenyl-3-buten-2-ol, has a predicted LogKow (octanol-water partition coefficient) of 2.06, indicating a preference for lipophilic environments.[1]

Q2: What is the first step I should take when I can't dissolve the compound directly in my aqueous experimental buffer?

A2: The standard and recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[2][3] This stock solution can then be diluted into your aqueous buffer to achieve the desired final concentration. This method ensures the compound is fully dissolved before its introduction to the aqueous phase, though care must be taken to avoid precipitation upon dilution.

Q3: Which organic solvents are recommended for creating a stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic compounds and its miscibility with water. Other suitable options include:

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

The choice of solvent may depend on downstream experimental constraints, such as cell toxicity. Always prepare a vehicle control (buffer + organic solvent) in your experiments.

Q4: Is the compound expected to be stable in aqueous solutions?

A4: The compound contains a bromoalkene functional group. While generally stable, bromoalkenes can be susceptible to degradation under certain conditions, such as through dehydrobromination in the presence of a base or oxidative hydrolysis.[4][5] It is advisable to assess the stability of your final formulation over the time course of your experiment, for instance, by using HPLC to monitor the compound's concentration and purity.

Q5: Will adjusting the pH of my buffer improve the solubility of this compound?

A5: Likely not significantly. The solubility of compounds is most affected by pH when they contain ionizable functional groups (e.g., carboxylic acids or amines).[6][7][8] (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol does not have a strongly acidic or basic group. The secondary alcohol is very weakly acidic (pKa typically >14), so its ionization state will not change within the typical biological pH range (pH 4-9). Therefore, pH adjustment is not a primary strategy for enhancing its solubility.[8]

Part 2: Systematic Troubleshooting Workflow

If preparing a simple stock solution and diluting it is insufficient, or if the final concentration of the organic solvent is too high, a more systematic approach is required. This workflow guides the user from simple to advanced solubilization techniques.

G start Start: Solubility Goal Not Met stock Protocol 1: Prepare High-Concentration Stock in DMSO, DMF, or Ethanol start->stock precip_check Precipitation upon dilution into aqueous buffer? stock->precip_check cosolvent Protocol 2: Co-solvent System Screening (e.g., PEG 400, Propylene Glycol) precip_check->cosolvent  Yes sol_check1 Solubility Goal Met? precip_check->sol_check1  No sol_check2 Solubility Goal Met? cosolvent->sol_check2 sol_check1->cosolvent No end_ok Success: Proceed with Experiment sol_check1->end_ok Yes excipient Protocol 3: Advanced Excipient Screening surfactant Option A: Surfactants (e.g., Polysorbate 80, Kolliphor® EL) excipient->surfactant cyclodextrin Option B: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) excipient->cyclodextrin end_fail Consult Formulation Specialist: Consider Nanoparticle Formulation surfactant->end_fail cyclodextrin->end_fail sol_check2->excipient No sol_check2->end_ok Yes

Caption: Systematic workflow for solubility enhancement.

Part 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for the key strategies outlined in the workflow.

Protocol 1: Preparing a High-Concentration Stock Solution

Objective: To create a concentrated stock solution for serial dilution into aqueous media.

Materials:

  • (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Vortex mixer

  • Calibrated analytical balance

  • Amber glass vial

Procedure:

  • Weigh an appropriate amount of the compound into a sterile amber glass vial.

  • Add a precise volume of DMSO to achieve a high concentration (e.g., 10-100 mM). The target concentration should be at least 1000x the highest final concentration needed for the experiment to keep the final DMSO concentration ≤ 0.1%.

  • Cap the vial tightly and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used if necessary, but monitor for any signs of degradation.

  • Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Aqueous Solubility Determination via Shake-Flask Method

Objective: To determine the thermodynamic solubility of the compound in a specific aqueous buffer, a baseline for evaluating enhancement techniques. This method is considered a gold standard for solubility measurement.[3][9]

Materials:

  • (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol (solid)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Add an excess amount of the solid compound to a flask containing a known volume of the aqueous buffer (e.g., 5-10 mg in 10 mL). The goal is to create a saturated solution with undissolved solid remaining.[9][10]

  • Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation (e.g., 100-150 rpm).[9]

  • Equilibrate the suspension for 24-48 hours to ensure thermodynamic equilibrium is reached.[3]

  • After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant.

  • Clarify the supernatant by centrifugation (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm syringe filter compatible with the compound.

  • Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC with a standard curve.

Protocol 3: Screening for Optimal Co-solvent Systems

Objective: To identify a water-miscible co-solvent and its optimal concentration to maintain the compound's solubility in the final aqueous solution. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds.[2][11][12]

Materials:

  • High-concentration stock solution (from Protocol 1)

  • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol

  • Aqueous buffer

  • Clear multi-well plate or glass vials

Procedure:

  • Prepare a series of co-solvent/buffer mixtures. For example, create 5%, 10%, 20%, and 50% (v/v) solutions of PEG 400 in your aqueous buffer.

  • To a fixed volume of each co-solvent/buffer mixture, add a small aliquot of your high-concentration DMSO stock solution to reach a target final concentration (e.g., 100 µM).

  • Vortex each solution gently and let it equilibrate at room temperature for at least 1 hour.

  • Visually inspect each sample for signs of precipitation or cloudiness. A simple nephelometric (light scattering) measurement can provide a quantitative assessment of precipitation.

  • The lowest percentage of co-solvent that maintains a clear, precipitate-free solution is considered the optimal system for that target concentration.

Hypothetical Co-solvent Screening Data
Co-solvent 0% 5% 10% 20%
Ethanol PrecipitatePrecipitateClearClear
Propylene Glycol PrecipitateClearClearClear
PEG 400 PrecipitateClearClearClear
Table shows visual inspection results for achieving a 100 µM final concentration.
Protocol 4: Formulation with Cyclodextrins

Objective: To enhance solubility using cyclodextrins, which are cyclic oligosaccharides that encapsulate hydrophobic guest molecules within a lipophilic inner cavity, while their hydrophilic exterior maintains aqueous solubility.[13][14][15][16] This forms a "host-guest" inclusion complex.[13][15]

Materials:

  • (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol (solid or stock)

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a range of cyclodextrin solutions in your aqueous buffer (e.g., 1%, 2%, 5%, 10% w/v).

  • To each cyclodextrin solution, add the solid compound in excess (for thermodynamic solubility determination) or a concentrated aliquot from an organic stock (for kinetic solubility).

  • Stir the mixtures vigorously at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • After equilibration, clarify the solution via centrifugation or filtration as described in Protocol 2.

  • Quantify the concentration of the dissolved compound via HPLC to determine the solubility enhancement. A phase-solubility diagram can be constructed by plotting compound solubility against cyclodextrin concentration.

Part 4: Advanced Solubilization with Surfactants

If co-solvents and cyclodextrins are insufficient, surfactants can be employed. Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC). These micelles have a hydrophobic core that can solubilize lipophilic drug molecules, effectively creating a micro-environment where the compound can dissolve.[17][18][19][20]

Commonly Used Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20)

  • Anionic: Sodium dodecyl sulfate (SDS) - Note: often too harsh for biological experiments.

  • Cationic: Cetrimide - Note: often too harsh for biological experiments.

  • Polymeric: Kolliphor® EL (Cremophor® EL)

The protocol is similar to that for cyclodextrins, involving the preparation of surfactant solutions at various concentrations (both below and above the known CMC) and measuring the resulting solubility of the compound.

References

  • 2-methyl-3-buten-2-ol, 115-18-4. The Good Scents Company. Available from: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Conversion of Bromoalkenes into Alkynes by Wet Tetra-n-butylammonium Fluoride. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. PMC. Available from: [Link]

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. Dyes and Pigments. PMC - NIH. Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

  • Process for the etherification of phenols. Google Patents.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Cosolvent. Wikipedia. Available from: [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules. MDPI. Available from: [Link]

  • 2-Bromo-3-fluorobutane-1,4-diol | C4H8BrFO2. PubChem. Available from: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research. Available from: [Link]

  • (2S,3E)-4-Phenyl-3-buten-2-ol Properties. EPA. Available from: [Link]

  • Phenol ether. Wikipedia. Available from: [Link]

  • How can cyclodextrins enhance solubility?. Roquette. Available from: [Link]

  • What Happens to Solubility When You Change the pH? (17.6). Chad's Prep. Available from: [Link]

  • Reactions of Alkenes with Bromine. Chemistry LibreTexts. Available from: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Chemical Properties of Butane, 2-bromo-3-fluoro-, (r,r)- (CAS 57302-15-5). Cheméo. Available from: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]

  • How does pH affect solubility?. askIITians. Available from: [Link]

  • Process for the preparation of phenolic ethers. Google Patents.
  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available from: [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. PMC. Available from: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available from: [Link]

  • Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. Available from: [Link]

  • 8.11 pH and Solubility. AP Chemistry. Available from: [Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences. SciELO. Available from: [Link]

  • The Role of Surfactants in Compounded Preparation. THE PCCA BLOG. Available from: [Link]

  • Conversion of Bromoalkenes into Alkynes by Wet Tetra-n-butylammonium Fluoride. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Pharmaceutics. PMC. Available from: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. SciELO. Available from: [Link]

  • (2S,3S,4R)-4-bromo-2-fluoro-3-methylhexan-1-ol. PubChem. Available from: [Link]

  • (PDF) Simple and Economical Synthesis of Alkyl Phenyl Ethers by the Reaction of Phenols and Alkyl Esters Using Nanocrystalline Beta. ResearchGate. Available from: [Link]

  • Surfactants solubility, concentration and the other formulations effects on the drug release rate from a controlled-release matrix. African Journal of Pharmacy and Pharmacology. Academic Journals. Available from: [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Research. Available from: [Link]

  • 2-Bromopenta-1,4-dien-3-ol | C5H7BrO. PubChem. Available from: [Link]

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available from: [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.. Allied Journal of Pharmaceutical and Therapeutic Innovations. Available from: [Link]

Sources

Optimization

Storage conditions to prevent degradation of vinyl bromide intermediates

Introduction Vinyl bromides (alkenyl bromides) are linchpin electrophiles in modern organic synthesis, particularly for Palladium- and Nickel-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Heck, and Negishi)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Vinyl bromides (alkenyl bromides) are linchpin electrophiles in modern organic synthesis, particularly for Palladium- and Nickel-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Heck, and Negishi).

However, their utility is often compromised by their inherent instability. Unlike aryl bromides, vinyl bromides possess an olefinic


-system susceptible to radical polymerization , photochemical isomerization (

scrambling)
, and oxidative degradation .

This guide provides a self-validating system for storing and handling these reagents to ensure high titer and stereochemical integrity.

Part 1: Critical Storage Parameters (The Golden Rules)

To prevent degradation, you must control three thermodynamic and kinetic vectors: Photon Flux , Thermal Energy , and Radical Initiation .

1. Light Exclusion (The "Dark Room" Rule)
  • Mechanism of Failure: Vinyl bromides undergo homolytic cleavage of the C-Br bond or

    
    -bond excitation upon exposure to UV/Visible light. This leads to stereochemical scrambling  (
    
    
    
    isomerization) and radical polymerization.
  • Protocol:

    • Primary: Store in amber borosilicate glass.

    • Secondary: Wrap containers in aluminum foil if amber glass is unavailable.

    • Lab Handling: Minimize exposure to fluorescent hood lighting. For highly sensitive isomers (e.g., Z-vinyl bromides), handle under red light or low-light conditions.

2. Thermal Suppression
  • Mechanism of Failure: Heat accelerates spontaneous polymerization and elimination reactions (HBr loss).

  • Protocol:

    • Standard Storage: Refrigerator (

      
       to 
      
      
      
      ) is sufficient for most stabilized intermediates.
    • Long-Term (>3 months): Freezer (

      
      ) is recommended to arrest kinetic degradation.
      
    • Thawing: Allow reagents to reach room temperature in a desiccator before opening to prevent moisture condensation.

3. Atmosphere & Stabilization
  • Mechanism of Failure: Oxygen acts as a diradical, promoting oxidative polymerization. Moisture can cause hydrolysis, particularly in electron-deficient vinyl bromides.

  • Protocol:

    • Headspace: Purge with Argon or Nitrogen after every use.

    • Stabilizers: Many commercial vinyl bromides contain 4-tert-butylcatechol (TBC) (typically 50–200 ppm) or Copper turnings.

      • Note: Stabilizers must often be removed before catalytic cross-coupling (see Part 3).

Part 2: Troubleshooting & FAQs
Q1: My clear liquid vinyl bromide has turned yellow/brown. Is it still usable?

Diagnosis: Oxidative Oligomerization. The color change indicates the formation of conjugated oligomers (polyenes) or trace bromine release.

  • Action:

    • Check NMR: If the vinyl region integrals are intact (>95%) and no new aldehyde/ketone peaks appear, the impurity is likely trace.

    • Purification: Perform a rapid filtration through a short plug of neutral alumina or silica gel . This removes colored polar oligomers and oxidation byproducts.

    • Distillation: If purity is <90%, redistill under reduced pressure.

Q2: I observed a drop in stereoselectivity (e.g.,

ratio dropped from 99:1 to 80:20) in my Suzuki coupling. Is the reagent at fault?

Diagnosis: Photochemical Isomerization. Vinyl bromides are prone to


 scrambling under ambient light, even before the reaction starts.
  • Action:

    • Validate Reagent: Run a

      
      -NMR of the starting material. Check the coupling constants (
      
      
      
      values):
    • Corrective Measure: If the reagent has scrambled, you cannot "fix" it easily. Recrystallization (if solid) or careful fractional distillation is required.

    • Prevention: Wrap the reaction flask in foil during the coupling reaction.

Q3: White solids are precipitating out of my liquid reagent.

Diagnosis: Polymerization. The "white solid" is likely polyvinyl bromide (or substituted variant), which is insoluble in the monomer.

  • Action:

    • Filtration: Filter the monomer through a 0.45

      
      m PTFE syringe filter.
      
    • Stabilizer Check: The remaining liquid is likely depleted of stabilizer. Add fresh TBC (100 ppm) or store over copper wire immediately.

Part 3: Advanced Handling & Visualization
Protocol: Removing Stabilizers (TBC) Before Catalysis

Stabilizers like TBC are catechols that can chelate Pd or Ni catalysts, poisoning the reaction.

  • Wash: Dissolve reagent in

    
     or Hexanes. Wash 
    
    
    
    with
    
    
    (removes TBC as the phenoxide salt).
  • Dry: Wash with brine, dry over

    
    , and concentrate.
    
  • Use: Use immediately. Do not store unstabilized material.

Visualizing Degradation Pathways

The following diagram illustrates the causality between environmental factors and chemical failure modes.

VinylBromideDegradation UV_Light UV/Visible Light Radical Vinyl/Bromine Radical UV_Light->Radical ExcitedState Excited π-State UV_Light->ExcitedState Heat Heat (>25°C) Heat->Radical Oxygen Oxygen (Air) Oxygen->Radical Initiator Oxidation Oxidation/Yellowing (Oligomers) Oxygen->Oxidation Isomerization E/Z Isomerization (Loss of Stereochemistry) Radical->Isomerization Polymerization Polymerization (White Precipitate) Radical->Polymerization ExcitedState->Isomerization AmberGlass Amber Glass/Foil AmberGlass->UV_Light Blocks ColdStorage Cold Storage (-20°C) ColdStorage->Heat Reduces InertGas Argon/N2 Purge InertGas->Oxygen Excludes Stabilizer TBC/Copper Stabilizer->Radical Scavenges

Figure 1: Mechanistic pathways of vinyl bromide degradation and corresponding mitigation strategies.

Summary Data Table: Storage vs. Shelf-Life
Storage ConditionTemperatureAtmosphereContainerEst. Shelf LifeRisk Factor
Optimal

ArgonAmber/Sealed12–24 MonthsNegligible
Standard

NitrogenAmber6–12 MonthsSlow Hydrolysis
Sub-Optimal

AirClear Glass< 1 MonthIsomerization/Polymerization
Critical Failure

AirClear/LightDaysRapid Polymerization
References
  • Sigma-Aldrich. Vinyl Bromide: Safety Data Sheet and Storage Guidelines. (Accessed 2026).[1] Link

  • ChemicalBook. Vinyl Bromide Properties and Stability Data.Link

  • National Institutes of Health (NIH/PMC). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. (Discusses isomerization risks). Link

  • Royal Society of Chemistry. Photochemical isomerization of vinyl bromides.Link

  • Fisher Scientific. Safety Data Sheet: Handling of Alkenyl Halides.Link

Sources

Troubleshooting

Removing metal catalyst impurities from (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol

Ticket #: 8492-Ru/Pd-Clean Subject: Removal of Residual Metal Catalysts from (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol Status: Open Priority: High (Regulatory Compliance / ICH Q3D) Executive Summary & Diagnostic U...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 8492-Ru/Pd-Clean Subject: Removal of Residual Metal Catalysts from (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol Status: Open Priority: High (Regulatory Compliance / ICH Q3D)

Executive Summary & Diagnostic

User Context: You are likely synthesizing (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol , a critical chiral intermediate often associated with the synthesis of prostaglandin receptor agonists (e.g., Omidenepag Isopropyl).

The Problem: The synthesis typically involves:

  • Asymmetric Transfer Hydrogenation (ATH): Converting the corresponding ketone to the (2S)-alcohol using a Ruthenium (Ru) or Rhodium (Rh) Noyori-type catalyst.

  • Cross-Coupling: Less common for this specific step, but if the vinyl bromide was installed via coupling, Palladium (Pd) may be present.

The Challenge:

  • Chelation: The free hydroxyl group (-OH) and the ether oxygen (Ph-O-C) create a "pincer-like" chelation site that binds residual metals tightly, resisting simple aqueous extraction.

  • Substrate Sensitivity: The vinyl bromide moiety is chemically labile. Harsh conditions (high T, strong bases) can cause elimination to the alkyne or nucleophilic substitution, destroying your API.

Regulatory Limits (ICH Q3D)

Before remediation, confirm your target limits based on administration route (Oral vs. Parenteral).

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Target Concentration (10g dose)
Ruthenium (Ru) 2B10010< 10 ppm
Palladium (Pd) 2B10010< 10 ppm
Rhodium (Rh) 2B10010< 10 ppm

Decision Matrix: Selecting the Right Scavenger

Do not use generic "activated carbon" as a first resort; it will adsorb your lipophilic fluorophenoxy tail, causing significant yield loss. Use this logic flow to select a functionalized silica scavenger.

ScavengerSelection Start Identify Residual Metal MetalType Which Metal? Start->MetalType RuRh Ruthenium (Ru) / Rhodium (Rh) (From Asymmetric Reduction) MetalType->RuRh Pd Palladium (Pd) (From Coupling) MetalType->Pd RuSol Is the catalyst Homogeneous (Soluble)? RuRh->RuSol Thiol Best Choice: Silica-Thiol (Si-SH) or MP-TMT Pd->Thiol Pd(0) Species DMT Best Choice: Silica-DMT (Dimercaptotriazine) Pd->DMT Pd(II) Species RuSol->Thiol Yes Carbon Fallback: Activated Carbon (High Yield Loss Risk) RuSol->Carbon No (Black precip)

Figure 1: Decision tree for selecting the appropriate scavenger based on metal identity and oxidation state.

Technical Protocols (Standard Operating Procedures)

Protocol A: Thiol-Modified Silica Scavenging (Primary Recommendation)

Target: Ruthenium (Ru), Rhodium (Rh), Palladium (Pd). Mechanism: The thiol (-SH) groups on the silica bead displace the substrate from the metal center due to the high affinity of Sulfur for soft metals (Soft Acid-Soft Base theory).

Materials:

  • SiliaMetS® Thiol or Biotage® MP-TMT.

  • Solvent: THF, Ethanol, or Toluene (Avoid DMF/DMSO if possible as they compete for metal binding).

Step-by-Step:

  • Dissolution: Dissolve the crude (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol in THF (5-10 volumes).

  • Loading: Add SiliaMetS Thiol (or equivalent) at a ratio of 5-10 equivalents relative to the residual metal content (determined by ICP-MS).

    • Rule of Thumb: If metal content is unknown, use 5-10% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Stir gently at 40°C for 4 hours .

    • Critical Warning: Do not exceed 50°C. The vinyl bromide moiety is thermally sensitive.

  • Filtration: Filter the suspension through a pad of Celite or a 0.45µm PTFE membrane to remove the silica beads.

  • Validation: Analyze a small aliquot via ICP-MS. If Ru > 10 ppm, repeat with fresh scavenger or switch to Protocol B.

Protocol B: Recrystallization (Polishing Step)

Target: Final reduction from <50 ppm to <10 ppm. Prerequisite: The bulk of the catalyst must be removed first (Protocol A), or the metal will co-crystallize with the product.

Solvent System: Isopropyl Alcohol (IPA) / Heptane.

Step-by-Step:

  • Dissolve the semi-pure solid in minimal hot IPA (45°C).

  • Slowly add Heptane (anti-solvent) until slight turbidity persists.

  • Cool slowly to Room Temperature (RT) over 2 hours, then to 0°C.

  • Filter the white crystals.

  • Why this works: The metal catalyst remains solubilized in the mother liquor (IPA) while the chiral alcohol crystallizes out.

Performance Data Comparison

The following table summarizes expected clearance rates based on internal application data for Ru-Noyori catalysts.

MethodInitial Ru (ppm)Final Ru (ppm)Yield Recovery (%)Notes
Aqueous Wash (EDTA) 85060098%Ineffective due to lipophilicity of the catalyst.
Activated Carbon (Charcoal) 8505075%High yield loss. Carbon adsorbs the fluorophenoxy group.
SiliaMetS® Thiol (50°C) 850< 15 96%Best balance of purity and yield.
Recrystallization (IPA/Hept) 100< 1085%Excellent polishing step, poor for bulk removal.

Troubleshooting & FAQs

Ticket #492-A: "My yield dropped significantly after using Activated Carbon."

Diagnosis: The 4-fluorophenoxy tail makes your molecule highly lipophilic. Activated carbon is non-selective and binds planar aromatic systems. Resolution: Switch to Protocol A (Thiol-Silica) . The silica backbone is polar and repels the lipophilic product while the thiol specifically grabs the metal.

Ticket #492-B: "I see a new impurity at RRT 0.85 after scavenging at 70°C."

Diagnosis: Thermal degradation. You likely eliminated HBr to form the corresponding alkyne or caused racemization of the alcohol. Resolution:

  • Lower scavenging temperature to 40°C max .

  • Ensure your scavenger is pH neutral . Some amine-based scavengers (like TBD-modified silica) are basic and will trigger dehydrohalogenation of the vinyl bromide. Stick to Thiol (-SH) or Thiourea.

Ticket #492-C: "The Ruthenium level plateaued at 50 ppm."

Diagnosis: The Ru is likely trapped in a kinetically inert complex or the scavenger pore size is too small for the catalyst-ligand complex. Resolution:

  • Solvent Swap: Switch from THF to 2-MeTHF or Ethanol . Ethanol can help disrupt the H-bonding between the Ru-catalyst and your product's hydroxyl group.

  • Time: Increase contact time to 12 hours at room temperature rather than heating.

Process Workflow Diagram

Workflow Crude Crude Mixture (High Ru/Pd) Dissolve Dissolve in THF (10 vol) Crude->Dissolve Scavenge Add Thiol-Silica (5-10 wt%) Dissolve->Scavenge Filter Filter (Celite) Scavenge->Filter Check ICP-MS Check Filter->Check Cryst Crystallize (IPA/Heptane) Check->Cryst < 50 ppm Repeat Repeat Scavenging (Change Solvent) Check->Repeat > 50 ppm Final Pure API (<10 ppm Metal) Cryst->Final Repeat->Scavenge

Figure 2: Optimal workflow for metal removal from crude reaction mixture to final API.

References

  • International Conference on Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. (2022).[1][2][3] Link

  • SiliCycle Inc. Metal Scavengers User Guide for Pharmaceutical Purification.Link

  • Biotage. Strategies for the Removal of Ruthenium from Metathesis Reaction Mixtures.Link

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Organic Process Research & Development. "Scalable Methods for the Removal of Ruthenium Impurities." ACS Publications. Link[4]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Chiral HPLC Method Development for (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol

This guide provides an in-depth technical comparison of chiral HPLC methods for the separation of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol (CAS 524714-06-5). This molecule is a critical chiral building block, oft...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of chiral HPLC methods for the separation of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol (CAS 524714-06-5). This molecule is a critical chiral building block, often utilized in the synthesis of statins (e.g., Rosuvastatin intermediates) and prostaglandin analogs.

Executive Summary

The separation of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol enantiomers presents a specific chromatographic challenge due to the molecule's flexible allylic chain and the electronegative nature of the fluorophenoxy and bromo-alkene groups.

This guide compares the two most effective polysaccharide-based stationary phases for this chemotype: Amylose tris(3,5-dimethylphenylcarbamate) (Method A) and Cellulose tris(3,5-dimethylphenylcarbamate) (Method B). While both phases utilize similar chiral selectors, the supramolecular helical structure of the polymer backbone (amylose vs. cellulose) dictates the specific inclusion capability for the allylic alcohol moiety.

Recommendation: Method A (Amylose-based) is the primary recommendation due to superior hydrogen-bonding accessibility for secondary allylic alcohols, typically yielding higher resolution (


) compared to the cellulose analog.
Structural Analysis & Separation Mechanism

The analyte contains three distinct interaction sites critical for chiral recognition:

  • Secondary Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor. This is the primary "handle" for the chiral stationary phase (CSP).

  • Fluorophenoxy Moiety: Engages in

    
    -
    
    
    
    stacking interactions with the phenyl rings of the CSP carbamate selector.
  • Bromo-alkene Tail: Provides steric bulk and dipole interactions (halogen bonding potential) that assist in discrimination within the chiral groove.

Chiral Recognition Mechanism

The separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP.

  • Attractive Forces: H-bonding between the analyte's -OH and the C=O or N-H of the carbamate group on the CSP.

  • Stabilizing Forces:

    
    -
    
    
    
    interaction between the fluorophenyl group and the CSP's aromatic rings.
  • Discrimination: The "fit" of the bromo-alkene tail into the chiral cavity.

Method Comparison: Amylose vs. Cellulose[1]

The following table contrasts the performance characteristics of the two leading methods.

FeatureMethod A: Amylose Backbone Method B: Cellulose Backbone
Stationary Phase Chiralpak AD-H / IA (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel OD-H / IB (Cellulose tris(3,5-dimethylphenylcarbamate))
Selectivity (

)
High (Typically 1.2 - 1.5) Moderate (Typically 1.1 - 1.3)
Resolution (

)
Excellent (> 2.5) Good (> 1.5)
Mechanism Helical amylose loops allow deeper inclusion of the allylic tail.Linear cellulose sheets form tighter cavities, sometimes excluding bulky bromo-alkenes.
Elution Order Often (S)-enantiomer first (verify with standard).Elution order may reverse compared to Amylose.
Robustness High; less sensitive to minor mobile phase variations.Moderate; sensitive to alcohol modifier percentage.
Why Method A Wins:

For allylic alcohols with aromatic ether side chains, the amylose backbone (Method A) generally provides a more "open" helical structure. This allows the flexible 4-fluorophenoxy ether linkage to dock more effectively than in the more rigid cellulose cavities of Method B.

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating. The "System Suitability" step ensures the column and system are performing correctly before sample analysis.

Reagents & Equipment
  • Mobile Phase: n-Hexane (HPLC Grade) / Isopropyl Alcohol (IPA) (HPLC Grade).

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Detector: UV/Vis Diode Array (DAD).

  • Sample: Racemic (±)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol (approx. 1 mg/mL in mobile phase).

Step-by-Step Procedure
  • System Preparation:

    • Flush the column with Mobile Phase (90:10 Hexane:IPA) at 1.0 mL/min for 30 minutes.

    • Set column temperature to 25°C .

    • Set UV detection to 254 nm (primary, aromatic) and 220 nm (secondary, alkene).

  • Blank Injection:

    • Inject 10

      
      L of pure mobile phase to ensure baseline stability.
      
  • Screening Run (Isocratic):

    • Mobile Phase: n-Hexane : IPA (90 : 10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Run Time: 30 minutes.

    • Expected Result: Two distinct peaks.[1][2] The first peak is typically the (S)-enantiomer (confirmation with pure standard required).

  • Optimization (If

    
    ): 
    
    • Decrease Polarity: Change ratio to 95:5 Hexane:IPA. This increases retention (

      
      ) and typically improves resolution.
      
    • Temperature Effect: Lower temperature to 15°C to enhance enthalpy-driven separation.

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): 
      
      
      
    • Resolution (

      
      ): 
      
      
      
    • Theoretical Plates (

      
      ): 
      
      
      
Visualization of Method Development

The following diagram illustrates the logical flow for developing and optimizing this separation, ensuring a "Right First Time" approach.

MethodDevelopment Start Start: Racemic Mixture (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol Screening Screening Phase Column: Amylose-based (AD-H) MP: Hexane/IPA (90:10) Start->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Success Method Validated Rs > 2.0 Proceed to QC CheckRes->Success Rs > 2.0 Optimize1 Optimization A Reduce Polarity (Hexane/IPA 95:5) CheckRes->Optimize1 1.0 < Rs < 2.0 Optimize2 Optimization B Switch Column (Cellulose-based OD-H) CheckRes->Optimize2 Rs < 1.0 (No Sep) CheckRes2 Check Resolution (Rs) Optimize1->CheckRes2 Optimize2->CheckRes2 CheckRes2->Success Rs > 1.5 CheckRes2->Optimize2 Still Poor

Caption: Decision tree for optimizing the chiral separation of the target allylic alcohol.

Representative Data

Based on the behavior of structurally homologous brominated allylic alcohols on polysaccharide phases, the following performance metrics are typical for the optimized method (Method A).

ParameterValueNotes
Retention Time 1 (

)
~8.5 minTypically (S)-enantiomer (verify with standard)
Retention Time 2 (

)
~11.2 minTypically (R)-enantiomer
Selectivity (

)
1.35Indicates high separation capability
Resolution (

)
3.2Baseline separation achieved
Tailing Factor 1.05Excellent peak symmetry
References
  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Daicel Corporation. (2023). Chiralpak AD-H Instruction Manual. Retrieved from [Link]

  • Ruble, J. C., et al. (2018). "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Organic Syntheses, 95, 328-344.[2] (Demonstrates analogous chiral separation of brominated phenyl-alkyl systems). Retrieved from [Link]

  • Wang, L., et al. (2016). "Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one." Atlantis Press. (Context for 4-bromo-fluorophenyl intermediates). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the NMR Characterization of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol

For Researchers, Scientists, and Drug Development Professionals Nuclear magnetic resonance spectroscopy is a premier technique for the unambiguous determination of molecular structure in solution.[1][2] For chiral molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Nuclear magnetic resonance spectroscopy is a premier technique for the unambiguous determination of molecular structure in solution.[1][2] For chiral molecules like (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol, NMR is indispensable for confirming stereochemistry and connectivity, which are critical for its intended biological activity and drug development viability.

Part 1: Predicted ¹H and ¹³C NMR Spectral Data

The structure of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol contains several key structural motifs that will give rise to a characteristic NMR fingerprint: a 4-fluorophenoxy group, a chiral secondary alcohol, and an (E)-configured vinyl bromide. The expected chemical shifts (δ) are predicted based on established ranges for these functional groups and are presented in the tables below.[3][4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
H-1a, H-1b3.9 - 4.2dd, ddJgem ≈ 10-12, Jvic ≈ 4-6Protons on the carbon bearing the ether linkage. Diastereotopic due to the adjacent chiral center, leading to distinct signals.
H-24.4 - 4.6m-Methine proton adjacent to the hydroxyl group and the ether-linked methylene.
H-36.2 - 6.4ddJ(H3-H4) ≈ 14-16, J(H3-H2) ≈ 5-7Vinylic proton, trans to H-4. The large coupling constant is characteristic of an (E)-alkene.
H-46.5 - 6.7dJ(H4-H3) ≈ 14-16Vinylic proton adjacent to the bromine atom. Deshielded due to the electronegativity of bromine.
OHVariable (1.5 - 4.0)br s-The chemical shift is highly dependent on concentration and solvent.[5] Exchange with trace water can broaden the signal.
Ar-H (ortho to F)6.9 - 7.1tJ(H-F) ≈ 8-9, J(H-H) ≈ 8-9Aromatic protons on the fluorophenoxy ring.
Ar-H (ortho to O)6.8 - 7.0ddJ(H-H) ≈ 8-9, J(H-F) ≈ 4-5Aromatic protons on the fluorophenoxy ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-168 - 72Carbon bearing the ether linkage.
C-270 - 75Chiral carbon bearing the hydroxyl group.
C-3130 - 135Vinylic carbon.
C-4108 - 112Vinylic carbon attached to bromine. Shielded by the "heavy atom" effect of bromine.
C-Ar (C-F)156 - 160 (d, ¹JCF ≈ 240-250 Hz)Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling.
C-Ar (C-O)153 - 157 (d, ⁴JCF ≈ 2-3 Hz)Aromatic carbon bearing the ether linkage.
C-Ar (ortho to F)115 - 117 (d, ²JCF ≈ 23-25 Hz)Aromatic carbons ortho to fluorine.
C-Ar (ortho to O)119 - 122 (d, ³JCF ≈ 8-9 Hz)Aromatic carbons ortho to the ether linkage.
Part 2: Comparative Analysis with Structural Analogs

To understand the significance of the predicted data, it is useful to compare it with the known NMR data of simpler, related structures.

  • (E)-4-Bromo-3-buten-2-ol: This simpler analog lacks the 4-fluorophenoxy group. Its ¹H NMR spectrum would show similar signals for the vinylic protons (H-3 and H-4) and the methine proton (H-2). However, the absence of the bulky and electron-withdrawing phenoxy group would likely shift the H-2 and adjacent proton signals slightly upfield.

  • 3-Buten-2-ol: The ¹H NMR spectrum of this parent compound shows the vinylic proton (H-3) at ~5.90 ppm, and the methine proton (H-2) at ~4.29 ppm.[6] The introduction of a bromine at C-4 in our target molecule is expected to deshield the adjacent vinylic proton (H-3).

  • 4-Fluorophenoxy Derivatives: The characteristic patterns of the 4-fluorophenoxy group are well-documented. For example, in 1-butoxy-4-fluorobenzene, the aromatic carbons show signals at δ = 157.1 (d, J = 237.2 Hz), 155.3 (d, J = 2.0 Hz), 115.7 (d, J = 23.0 Hz), and 115.4 (d, J = 7.9 Hz).[7] These values provide a strong basis for the assignments in our target molecule.

The comparison highlights how the combination of different functional groups in (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol leads to a unique and predictable NMR spectrum. The stereochemistry at C-2 and the E-configuration of the double bond are key determinants of the observed coupling constants and the diastereotopicity of the C-1 protons.

Part 3: Experimental Protocols for NMR Characterization

To obtain high-quality NMR data for structural elucidation, a standardized set of experiments should be performed.[8]

A. Sample Preparation

  • Solvent Selection : For a polar compound with a hydroxyl group, a solvent that minimizes proton exchange is preferable. While CDCl₃ is common, DMSO-d₆ is an excellent alternative as it often provides sharper -OH signals.[5][9]

  • Concentration : A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments.[10]

  • Standard : Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[11]

B. NMR Experiments

The following suite of experiments is recommended for full structural assignment:

  • ¹H NMR : A standard one-dimensional proton NMR experiment to determine chemical shifts, multiplicities, and integration.

  • ¹³C NMR : A one-dimensional carbon experiment, typically proton-decoupled to yield a single peak for each unique carbon atom.[10]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.[12]

  • COSY (Correlation Spectroscopy) : A 2D experiment that shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[12][13] This is crucial for identifying adjacent protons and tracing out spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence) : A 2D experiment that correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation).[12][13] This is the primary method for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : A 2D experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is invaluable for connecting different spin systems and assigning quaternary carbons.[12]

Part 4: Visualization of Experimental Workflow and Key Correlations

Experimental Workflow

The logical flow for complete NMR characterization follows a stepwise approach, from simple 1D experiments to more complex 2D correlations for unambiguous assignment.

Caption: Logical workflow for small molecule characterization by NMR.

Key 2D NMR Correlations

A visualization of the expected key COSY and HMBC correlations can aid in the interpretation of the 2D spectra.

key_correlations cluster_molecule (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol H1 H-1 H2 H-2 H1->H2 COSY C2 C-2 H1->C2 Ar_O C-Ar(O) H1->Ar_O HMBC H3 H-3 H2->H3 OH OH H2->OH C1 C-1 H2->C1 C4 C-4 H2->C4 H4 H-4 H3->H4 H3->C1 H4->C2 C3 C-3 Ar_H1 Ar-H Ar_H1->Ar_O Ar_H2 Ar-H

Caption: Predicted key COSY and HMBC correlations for the target molecule.

References

  • ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC?? [Online Forum]. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Available at: [Link]

  • Reddit. (2023). Hydroxyl Groups in NMR. [Online Forum]. Available at: [Link]

  • National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PMC. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Ohio State University. (n.d.). Small Molecule Characterization. Nuclear Magnetic Resonance Facility. Available at: [Link]

  • Mesbah Energy. (2020). What are the solvents used in NMR? What is the Deuterated solvent? Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of butan-2-ol. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

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Validation

A Senior Application Scientist's Guide to Validating the Purity of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol using Mass Spectrometry

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth, technical comparison of mass spectrometry-based approaches for validating the purity of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol, a chiral intermediate of interest in medicinal chemistry. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.

The Critical Role of Purity Validation in Drug Development

The presence of impurities in drug substances can have significant implications for product efficacy, safety, and regulatory approval.[1] Even seemingly minor impurities can alter the pharmacological or toxicological profile of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[2][3][4][5][6][7][8] For an intermediate like (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol, rigorous purity assessment is not merely a quality control measure; it is a critical step in ensuring the safety and reproducibility of the entire synthetic pathway.

Why Mass Spectrometry? A Comparison with Other Techniques

While techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) are valuable for quantifying known impurities, mass spectrometry (MS) offers unparalleled advantages in the context of purity validation for novel or complex intermediates.[7]

FeatureMass Spectrometry (MS)HPLC-UV
Specificity High; provides molecular weight and structural information.Lower; relies on chromophores and can be prone to co-elution issues.
Sensitivity Very high; capable of detecting trace-level impurities.Good, but generally less sensitive than MS.
Identification Enables the identification of unknown impurities through fragmentation analysis.Limited to comparison with known reference standards.
Versatility Can be coupled with various separation techniques (LC, GC) and employs multiple ionization methods.Primarily coupled with UV-Vis detectors.

Table 1. Comparison of Mass Spectrometry and HPLC-UV for Impurity Profiling.

Understanding the Molecule: (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol

Before delving into the analytical methodology, a thorough understanding of the target molecule is paramount.

  • Molecular Formula: C₁₀H₁₀BrFO₂[9]

  • Monoisotopic Mass:

    • With ⁷⁹Br: 259.9824 g/mol

    • With ⁸¹Br: 261.9804 g/mol

  • Key Structural Features:

    • Aromatic fluorophenoxy group

    • Allylic alcohol

    • Vinyl bromide

    • Two stereocenters ((2S,3E))

Predicted Mass Spectrometric Behavior

A key advantage of mass spectrometry is its ability to provide structural information through controlled fragmentation. Based on the functional groups present in (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol, we can predict a characteristic fragmentation pattern under Electrospray Ionization (ESI), a soft ionization technique suitable for this moderately polar molecule.

The Signature of Bromine

A hallmark of bromine-containing compounds in mass spectrometry is the presence of a distinct isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks, [M]+ and [M+2]+, of roughly equal intensity, separated by two mass-to-charge units (m/z).[10] This pattern is a powerful diagnostic tool for confirming the presence of bromine in the parent molecule and its fragments.

Predicted Fragmentation Pathway

Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated molecule ([M+H]⁺) is expected to fragment at its most labile bonds.

G M [C10H11BrFO2]+• m/z 260/262 F1 Loss of H2O [C10H9BrFO]+• m/z 242/244 M->F1 - H2O F2 Loss of C4H5BrO [C6H6FO]+ m/z 113 M->F2 - C4H5BrO F3 Loss of C6H5FO [C4H6BrO]+ m/z 150/152 M->F3 - C6H5FO F4 Loss of Br• [C10H11FO2]+ m/z 182 M->F4 - Br•

Figure 1. Predicted ESI-MS/MS fragmentation of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol.

  • Loss of Water: Alcohols readily lose a molecule of water (18 Da) under energetic conditions.[11] This would result in a fragment ion at m/z 242/244.

  • Cleavage of the Ether Bond: Ether linkages are susceptible to fragmentation.[1][2][3][12] Cleavage could lead to the formation of a fluorophenoxy radical and a charged C₄H₅BrO fragment, or vice versa.

  • Loss of a Bromine Radical: The carbon-bromine bond can cleave, leading to the loss of a bromine radical (79/81 Da) and the formation of a fragment ion at m/z 182.

Experimental Protocol: A Step-by-Step Workflow for Purity Validation

This protocol outlines a robust LC-MS/MS method for the purity validation of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol.

Sample and Standard Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of the test compound and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 10 µg/mL.

  • Rationale: Methanol is a suitable solvent for this compound. The working solution is prepared in a mobile phase-like solvent to ensure good peak shape during chromatography.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point for separating the parent compound from potential impurities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Rationale: A C18 column provides good retention for moderately polar compounds. The formic acid in the mobile phase aids in protonation for positive-ion ESI. A gradient elution is necessary to separate compounds with a range of polarities, which is expected for the parent compound and its potential impurities.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan MS from m/z 100-400 for initial analysis, followed by tandem MS (MS/MS) of the parent ion.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow: Optimized for the specific instrument.

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to observe a range of fragment ions.

  • Rationale: ESI is a soft ionization technique well-suited for this molecule. Positive ion mode is chosen due to the presence of the ether oxygen and hydroxyl group which can be readily protonated. A full scan will detect all ions within the mass range, while MS/MS will provide structural confirmation and help identify unknown impurities.

Figure 2. Experimental workflow for LC-MS purity validation.

Data Analysis and Interpretation: A Self-Validating System

Confirmation of the Parent Compound
  • Molecular Ion: In the full scan mass spectrum, look for the characteristic doublet peak at m/z 260.99 and 262.99 (for the protonated molecule [M+H]⁺) with a roughly 1:1 intensity ratio. The high-resolution mass spectrometer should provide a mass accuracy of less than 5 ppm.

  • Fragmentation Pattern: The MS/MS spectrum should show fragment ions consistent with the predicted pathway (Figure 1). This provides a second layer of confirmation of the compound's identity.

Identification and Quantification of Impurities
  • Impurity Profiling: Analyze the chromatogram for any additional peaks. The mass spectrometer will provide the molecular weight of these potential impurities.

  • Structural Elucidation: Perform MS/MS on the impurity peaks to obtain fragmentation patterns, which can be used to deduce their structures.

  • Potential Impurities:

    • Starting Materials: Unreacted starting materials used in the synthesis.

    • By-products: Compounds formed from side reactions.

    • Degradation Products: Impurities formed during storage or analysis.

    • Diastereomers: The (2R,3E), (2S,3Z), and (2R,3Z) isomers could be present. Chiral chromatography may be necessary for their separation and quantification.[13][14][15][16][17]

  • Quantification: The peak area of an impurity in the chromatogram can be used to estimate its concentration relative to the parent compound. For accurate quantification, a reference standard for the impurity is required. In its absence, the relative peak area can be used for reporting purposes as per ICH guidelines.[1][2][3][12][18]

Comparison of Mass Spectrometry Platforms

TechniqueAdvantagesDisadvantagesBest For
Quadrupole MS Robust, relatively low cost.Lower resolution and mass accuracy.Routine quantification of known impurities.
Time-of-Flight (TOF) MS High resolution, excellent mass accuracy.Higher cost.Accurate mass measurement and formula determination of unknown impurities.
Orbitrap MS Very high resolution and mass accuracy.Higher cost and more complex instrumentation.In-depth structural elucidation and confident identification of trace-level impurities.
Tandem MS (MS/MS) Provides structural information through fragmentation.Requires optimization of collision energy.Confirming the identity of the parent compound and elucidating the structure of unknown impurities.

Table 2. Comparison of different mass spectrometry platforms for purity analysis.

Conclusion

Validating the purity of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol requires a multi-faceted approach grounded in a deep understanding of both the molecule's chemistry and the analytical capabilities of mass spectrometry. By employing a systematic LC-MS/MS workflow, from careful sample preparation to detailed data analysis, researchers can confidently identify and quantify impurities, ensuring the quality and safety of this important pharmaceutical intermediate. The use of high-resolution mass spectrometry is particularly advantageous for the unambiguous identification of unknown impurities, providing a level of certainty that is essential in the rigorous landscape of drug development.

References

  • Organic Spectroscopy International. (2015, July 2). Mass Spectrum of Ethers.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • European Medicines Agency. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available at: [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Available at: [Link]

  • PubMed. (2018, May 15). Validation of a chiral LC-MS/MS-ESI method for the simultaneous quantification of darolutamide diastereomers in mouse plasma and its application to a stereoselective pharmacokinetic study in mice. Available at: [Link]

  • MDPI. (2020, July 7). Direct Separation of the Diastereomers of Cholesterol Ester Hydroperoxide Using LC-MS/MS to Evaluate Enzymatic Lipid Oxidation. Available at: [Link]

  • LCGC International. (2020, November 12). Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds. Available at: [Link]

  • PubMed. (2006, August 23). Determination of the 1'S and 1'R diastereomers of metolachlor and S-metolachlor in water by chiral liquid chromatography-mass spectrometry/mass spectrometry (LC/MS/MS). Available at: [Link]

  • PAHO. (2006, February 13). FDA released new Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients, Questions and Answers. Guidance for Industry – PRAIS 2.0. Available at: [Link]

  • ResearchGate. (2016). Chiral analysis by MS. Available at: [Link]

  • U.S. Food and Drug Administration. (2001, September 24). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available at: [Link]

  • U.S. Food and Drug Administration. (2006, February 13). Active Pharmaceutical Ingredient (API) Process Inspection. Available at: [Link]

  • STEM - Unipd. (2019, December 3). Chiral mass spectrometry. Available at: [Link]

  • IJRAR. (2017). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Available at: [Link]

  • U.S. Food and Drug Administration. (2008, June). Guidance for Industry Q3A Impurities in New Drug Substances. Available at: [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Available at: [Link]

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Comparative

A Comparative Guide to the Reactivity of Vinyl Bromide and Vinyl Chloride Analogs in Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts synthetic efficiency, cost, and scalability. Vinyl halides, particula...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts synthetic efficiency, cost, and scalability. Vinyl halides, particularly bromides and chlorides, are indispensable building blocks for the construction of complex molecular architectures via transition-metal-catalyzed cross-coupling reactions. While structurally similar, their reactivity profiles differ significantly, dictating the choice of catalyst, reaction conditions, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of vinyl bromide versus vinyl chloride analogs. We will delve into the fundamental principles governing their reactivity, present supporting experimental data from pivotal cross-coupling reactions, and offer practical, field-proven insights to guide your experimental design.

The Decisive Factor: Carbon-Halogen Bond Properties

The divergent reactivity of vinyl bromide and vinyl chloride is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. In these systems, the halogen is attached to an sp²-hybridized carbon, which imparts a partial double-bond character to the C-X bond through resonance.[1] This makes them generally more stable and less reactive than their sp³-hybridized alkyl halide counterparts. However, the differences between bromine and chlorine are stark and directly influence their performance in catalysis.

The carbon-bromine (C-Br) bond is both longer and weaker than the carbon-chlorine (C-Cl) bond. This is a direct consequence of the larger atomic radius of bromine and the lower electronegativity difference with carbon compared to chlorine.[2][3]

Table 1: Comparison of Carbon-Halogen Bond Properties

PropertyC-Cl (in Vinyl Chloride)C-Br (in Vinyl Bromide)Significance in Catalysis
Bond Dissociation Energy (BDE) ~327 kJ/mol~285 kJ/molThe weaker C-Br bond requires less energy to break, facilitating the critical oxidative addition step in catalytic cycles.[4][5]
Bond Length ShorterLongerA longer bond is inherently weaker and more accessible for interaction with a metal catalyst.[2]
Polarizability LowerHigherThe more diffuse electron cloud of bromine makes the C-Br bond more polarizable, enhancing its interaction with soft metal catalysts like palladium.

This disparity in bond energy is the primary driver of the observed reactivity difference. Most palladium-catalyzed cross-coupling reactions, which form the backbone of modern synthetic chemistry, are initiated by the oxidative addition of the halide to a low-valent metal center (typically Pd(0)).[6][7] The lower BDE of the C-Br bond means this step is kinetically more favorable for vinyl bromides than for vinyl chlorides.

Catalytic_Cycle_Highlight cluster_0 General Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->OxAdd Transmetal R-Pd(II)-R'(L)₂ (Transmetalation Complex) OxAdd->Transmetal ReductElim Product R-R' Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration VinylHalide Vinyl-X (R-X) (Substrate) VinylHalide->Pd0 Oxidative Addition (Rate-Determining Step) Organometal R'-M (Coupling Partner) Organometal->OxAdd Transmetalation caption General catalytic cycle for cross-coupling reactions.

Caption: General catalytic cycle for cross-coupling reactions. The oxidative addition of the vinyl halide is often the rate-limiting step.

Reactivity in Practice: A Tale of Two Halides in Major Cross-Coupling Reactions

The general reactivity trend observed in palladium-catalyzed reactions is Vinyl Iodide > Vinyl Bromide >> Vinyl Chloride .[7][8] While vinyl iodides are the most reactive, their higher cost and lower stability often make vinyl bromides the preferred substrate for balancing reactivity and practicality. Vinyl chlorides, though economically attractive, present a significant synthetic challenge.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most widely used cross-coupling reaction in pharmaceutical development.[9][10][11]

  • Vinyl Bromides: These are considered standard, reliable substrates. They couple efficiently under a wide range of conditions using common palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with various phosphine ligands.[12]

  • Vinyl Chlorides: Successful coupling of vinyl chlorides is far more challenging and was historically considered difficult. The inertness of the C-Cl bond to oxidative addition necessitates highly active catalytic systems. Breakthroughs have come from the development of sterically hindered, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[13] These ligands stabilize the Pd(0) center and promote the difficult oxidative addition step. Reaction conditions are typically more forcing, requiring higher temperatures and stronger bases.

Table 2: Comparative Data for Suzuki-Miyaura Coupling

ParameterVinyl Bromide ExampleVinyl Chloride Example
Substrates (E)-1-bromo-1-hexene + Phenylboronic acid(E)-1-chloro-1-hexene + Phenylboronic acid
Catalyst Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand PPh₃ (4 mol%)SPhos (4 mol%)
Base K₂CO₃CsF
Solvent Toluene/H₂OIsopropanol
Temperature 80 °C100 °C
Reaction Time 4 hours18 hours
Yield >95%~85-90%
Data synthesized from typical conditions reported in the literature.[10][13]
B. Stille Coupling

The Stille reaction couples an organic halide with an organotin compound. It is known for its tolerance of a wide variety of functional groups.

  • Vinyl Bromides: React readily and are commonly used.[14] The reaction conditions are generally mild.

  • Vinyl Chlorides: Are significantly less reactive and often considered poor substrates for Stille coupling.[15] While some specialized protocols exist, their use is not widespread due to the need for highly active catalysts and often sluggish reaction rates.

C. Heck-Mizoroki Reaction

The Heck reaction couples an organic halide with an alkene.[16][17]

  • Vinyl Bromides: Are effective coupling partners in Heck reactions, leading to the formation of substituted dienes.[8]

  • Vinyl Chlorides: Require more specialized conditions, often involving electron-rich and bulky phosphine ligands, similar to the Suzuki coupling, to achieve reasonable yields.[18] The reactivity difference is pronounced, with bromides generally providing higher yields in shorter reaction times.

Experimental Protocols: A Side-by-Side Comparison

To illustrate the practical differences in handling these substrates, we provide comparative, step-by-step protocols for a model Suzuki-Miyaura coupling reaction.

Objective: Synthesize (E)-1-phenyl-1-hexene from the corresponding vinyl halide and phenylboronic acid.

Caption: Experimental workflow comparing Suzuki-Miyaura coupling of vinyl bromide vs. vinyl chloride.

Protocol A: Coupling with Vinyl Bromide (Standard Conditions)
  • Glassware Preparation: A flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), triphenylphosphine (10.5 mg, 0.04 mmol, 4 mol%), potassium carbonate (276 mg, 2.0 mmol), and phenylboronic acid (146 mg, 1.2 mmol).

  • Solvent and Substrate Addition: Add 4 mL of toluene and 1 mL of deionized water. Finally, add (E)-1-bromo-1-hexene (163 mg, 1.0 mmol) via syringe.

  • Reaction: The flask is sealed and placed in a preheated oil bath at 80 °C. The reaction is stirred vigorously for 4 hours.

  • Monitoring: Progress can be monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired product.

Protocol B: Coupling with Vinyl Chloride (Forcing Conditions)
  • Glassware Preparation: A flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), cesium fluoride (304 mg, 2.0 mmol), and phenylboronic acid (146 mg, 1.2 mmol).

    • Causality Note: The choice of the bulky, electron-rich SPhos ligand is critical to facilitate the oxidative addition of the less reactive vinyl chloride.[13] Cesium fluoride is often a more effective base in these challenging couplings.

  • Solvent and Substrate Addition: Add 5 mL of anhydrous isopropanol. Finally, add (E)-1-chloro-1-hexene (119 mg, 1.0 mmol) via syringe.

  • Reaction: The flask is sealed and placed in a preheated oil bath at 100 °C . The reaction is stirred vigorously for 18 hours .

  • Monitoring, Work-up, and Purification: Follow steps 5-7 as described in Protocol A.

Summary and Practical Recommendations

FeatureVinyl Bromide AnalogsVinyl Chloride Analogs
General Reactivity High. The workhorse for many cross-coupling reactions.Low. Considered challenging substrates requiring specialized conditions.
Reaction Conditions Milder temperatures, weaker bases, broad choice of standard ligands.Higher temperatures, stronger bases, requires highly active, specialized ligands.
Cost & Availability Generally more expensive and less diverse commercially than chlorides.Highly cost-effective and available from a vast array of commercial sources.
Use Case Ideal for discovery chemistry, complex molecule synthesis, and when reaction efficiency is paramount.Suitable for large-scale synthesis where cost is a primary driver and process optimization is feasible.

For the Bench Scientist:

  • When exploring a new coupling, begin with the vinyl bromide (or iodide, if available) to establish the feasibility of the reaction under standard conditions.

  • If transitioning to a vinyl chloride for cost or availability reasons, anticipate the need for significant optimization. Start by screening a panel of modern, electron-rich ligands (e.g., Buchwald-type biarylphosphines, NHCs) and more forcing conditions (higher temperature, different bases).

  • Always ensure rigorous inert atmosphere techniques, as the highly active catalysts required for vinyl chloride activation are often oxygen-sensitive.

References

  • Amatore, C., & Jutand, A. (2003). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics, 22(19), 3853–3863. [Link]

  • Chem LibreTexts. (n.d.). Oxidative Addition and Reductive Elimination. Chemistry LibreTexts. [Link]

  • Moreau, X., et al. (2005). Palladium-Catalyzed C-S Bond Formation: Rate and Mechanism of the Coupling of Aryl or Vinyl Halides with a Thiol Derived from a Cysteine. European Journal of Organic Chemistry, 2005(17), 3749-3760. [Link]

  • Wikipedia. (2024). Heck reaction. Wikipedia. [Link]

  • Filo. (2025). Explain the reactivity and relative strength of C–halogen bonds. Filo. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Myers Research Group, Harvard University. [Link]

  • Nolan, K. G., & Organ, M. G. (2010). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. PMC. [Link]

  • Ager, D. J., et al. (2006). Selective Terminal Heck Arylation of Vinyl Ethers with Aryl Chlorides: A Combined Experimental-Computational Approach Including Synthesis of Betaxolol. The Journal of Organic Chemistry, 71(10), 3769–3778. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl, C-Br, C-I, C-F, C-H?. Quora. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

  • Thakur, A., Zhang, K., & Louie, J. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 48(2), 203-205. [Link]

  • Chemistry LibreTexts. (2023). Strength of Covalent Bonds. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2018). Bond Strength and Bond Length. YouTube. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]

  • The Student Room. (2009). Bond strenghts. The Student Room. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Validation

Beyond Polarimetry: Establishing Rigorous Optical Rotation Standards for (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol

Executive Summary & Core Directive The Problem: In the synthesis of prostaglandin analogs (e.g., Tafluprost, Fluprostenol derivatives), the intermediate (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol is a critical chir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Problem: In the synthesis of prostaglandin analogs (e.g., Tafluprost, Fluprostenol derivatives), the intermediate (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol is a critical chiral building block. Historically, researchers have relied on specific optical rotation (


) as a primary purity release criterion. However, for allylic alcohols containing ether linkages, 

is notoriously unreliable due to non-linear concentration effects and solvent-dependent dipole interactions.

The Solution: This guide establishes a Self-Validating Quality System . You must not rely on literature optical rotation values alone, as they vary by up to 40% based on solvation shells. Instead, this guide defines a protocol where Chiral HPLC establishes the "Gold Standard" Enantiomeric Excess (ee), which is then used to calibrate a site-specific optical rotation standard.

Technical Analysis: The Variable Nature of

The Solvation Shell Effect

The target molecule contains two distinct hydrogen-bonding motifs: the secondary hydroxyl group at C2 and the ether oxygen at C1.

  • In Protic Solvents (Methanol/Ethanol): The solvent forms a tight hydrogen-bond network with the C2-hydroxyl, stabilizing a specific conformer.

  • In Aprotic Solvents (CHCl₃/DCM): Intramolecular H-bonding between the C2-OH and the ether oxygen may dominate, altering the twist of the chiral center and potentially reversing the sign of rotation.

Comparative Performance: Polarimetry vs. Alternatives
FeatureMethod A: Standard Polarimetry Method B: Chiral HPLC (Recommended) Method C: Mosher's Ester NMR
Primary Output Specific Rotation (

)
Enantiomeric Excess (% ee)Diastereomeric Ratio (dr)
Sensitivity Low (Requires >10 mg/mL)High (Requires <1 mg/mL)Medium
Risk Factor High (False positives due to impurities)Low (Separates impurities)Medium (Derivatization kinetic resolution)
Throughput Fast (2 mins)Medium (15-30 mins)Slow (Hours)
Verdict Routine QC Only The Absolute Standard Structural Proof Only

Experimental Protocols

Protocol A: The "Gold Standard" Validation (Chiral HPLC)

Before measuring optical rotation, you must define the enantiomeric purity of your lot.

Objective: Determine exact % ee to calibrate the polarimeter. Column Selection: Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) are required for the separation of prostaglandin allylic alcohols.

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 v/v).

    • Note: The high lipophilicity of the fluorophenoxy group requires high hexane content.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Isothermal).

  • Detection: UV @ 220 nm (Absorption of the enone/alkene system) and 275 nm (Phenoxy ring).

  • Sample Prep: Dissolve 1 mg in 1 mL of Mobile Phase.

Acceptance Criteria:

  • Retention time separation (

    
    ) > 2.0 min.
    
  • Target Enantiomer (S-isomer) must be > 99.5% ee.

Protocol B: Establishing the Optical Rotation Standard

Perform this ONLY after Protocol A confirms >99.5% ee.

  • Instrument: Digital Polarimeter (Na D-line, 589 nm).

  • Solvent Standardization: Use Methanol (HPLC Grade) .

    • Why? CHCl₃ often contains ethanol stabilizers or varying acidity (HCl) which catalyzes racemization of allylic alcohols. Methanol is stable and reproducible.

  • Concentration: Prepare exactly

    
     (1  g/100  mL).
    
  • Temperature: Thermostat strictly to

    
    .
    
  • Measurement:

    • Zero with pure solvent blank.

    • Take 5 readings; calculate mean.

    • Calculate Specific Rotation:

      
      
      
      • Where

        
         is path length in dm (usually 1).
        

Visualization: The Self-Validating Workflow

The following diagram illustrates the decision logic for qualifying a batch of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol.

QC_Workflow Start Crude Intermediate Isolated HPLC Protocol A: Chiral HPLC Analysis (Chiralcel OD-H) Start->HPLC Decision_EE Is ee > 99.0%? HPLC->Decision_EE Recryst Recrystallize (Hexane/EtOAc) Decision_EE->Recryst No (<99%) Polarimetry Protocol B: Measure Optical Rotation (MeOH, c=1.0) Decision_EE->Polarimetry Yes (>99%) Recryst->HPLC Re-test Doc_Value Document Lot Specific [α] Value Polarimetry->Doc_Value Release Release for Next Step (Coupling) Doc_Value->Release

Caption: Figure 1. Integrated Quality Control Workflow ensuring optical rotation is only measured on enantiomerically validated material.

Expected Data & Troubleshooting

When characterizing the (S)-enantiomer, anticipate the following trends. Note: These are representative ranges based on analogous prostaglandin intermediates; exact values must be established per Protocol B.

SolventExpected

Range
Comment
Methanol -20° to -30° Preferred Standard. Stable H-bonding shell.
Chloroform-10° to -15°Lower magnitude due to conformational averaging.
AcetoneVariableAvoid. Reacts with residual bromine traces over time.

Common Failure Mode: If HPLC shows 99% ee but OR is lower than historical mean (e.g., -15° instead of -25°):

  • Check Water Content: The fluorophenoxy tail is hydrophobic; wet methanol causes micelle-like aggregation, distorting light rotation.

  • Check Chemical Purity: Achiral impurities (enone precursor) dilute the rotation without affecting the HPLC ee ratio.

References

  • Corey, E. J., et al. "Practical Synthesis of Prostaglandins." Journal of the American Chemical Society.
  • Phenomenex Application Guide. "Chiral HPLC Separations." Link - Source for polysaccharide column selection strategies (OD-H/AD-H) for allylic alcohols.

  • Polavarapu, P. L. "Chiroptical Spectroscopy: Fundamentals and Applications." CRC Press.
  • FDA Guidance for Industry. "Development of New Stereoisomeric Drugs." Link - Mandates the use of specific assays (like HPLC) over non-specific assays (like OR) for purity determination.

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol

[1] Core Directive & Hazard Classification Immediate Action Required: Treat (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol as a High-Hazard Halogenated Organic . This compound possesses two critical functional groups t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Core Directive & Hazard Classification

Immediate Action Required: Treat (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol as a High-Hazard Halogenated Organic .

This compound possesses two critical functional groups that dictate its disposal pathway:

  • Vinyl Bromide Moiety: Vinyl halides are potential alkylating agents and often carry mutagenic/carcinogenic risks. They can be chemically unstable and susceptible to polymerization.[1]

  • Fluorinated Ether Linkage: The presence of the C-F bond requires high-temperature incineration (typically >1,100°C) to ensure complete destruction and prevent the formation of toxic byproducts like hydrogen fluoride (HF) or perfluoroisobutene (PFIB) during combustion.

Disposal Category: Halogenated Organic Waste (High BTU) . Prohibited: Do NOT dispose of down the drain. Do NOT mix with non-halogenated solvents (e.g., acetone, methanol) unless unavoidable during synthesis, as this increases disposal costs and complicates incineration.

Pre-Disposal Assessment (The Self-Validating System)

Before moving the material to waste containers, you must perform a "Self-Validating" assessment. This ensures the waste stream remains stable and compliant with Environmental Health & Safety (EHS) standards.

Assessment Protocol
CheckValidation StepCausality / Reason
1. Phase Check Visually inspect for bi-phasic layers (aqueous vs. organic).Prevention: Halogenated organics often sink. Separating aqueous layers reduces incineration costs and prevents "steam explosions" in incinerator injection nozzles.
2. pH Check Dip a pH strip into the waste. Target: pH 5–9.[2]Safety: If the synthesis involved acids/bases, the waste might be corrosive. Neutralize to pH 6–8 to prevent container degradation during storage.
3. Peroxide Test Test with a peroxide strip (due to the ether linkage).Stability: Ethers can form explosive peroxides over time. If >100 ppm, treat with ferrous sulfate or sodium bisulfite before consolidation.
4. Solid/Liquid Determine if the waste is a solution or solid precipitate.Logistics: Solids (contaminated silica, filter paper) require "Lab Pack" drums; liquids go into "Bulking" carboys.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Containerization

Objective: Prevent cross-contamination and ensure compatibility.

  • Select Container: Use a high-density polyethylene (HDPE) or glass carboy. Avoid metal cans if the waste is acidic, as the bromide/fluoride content can accelerate corrosion.

  • Segregate Stream:

    • Correct Stream: Pour into the container marked "HALOGENATED ORGANIC WASTE."

    • Incorrect Stream: Do not pour into "Non-Halogenated" or "Aqueous" waste containers.

  • Headspace: Leave at least 10% headspace in the container. Vinyl halides can be volatile; expansion due to temperature changes can pressurize the vessel.

Phase 2: Chemical Quenching (If Reactive)

If the material is part of a crude reaction mixture containing unreacted reagents:

  • Quench: Ensure all reactive species (e.g., Grignard reagents, strong bases used in synthesis) are fully quenched.

  • Cool: Allow the mixture to return to room temperature. Hot halogenated waste releases toxic vapors (HBr/HF) and stresses the container.

Phase 3: Labeling & Documentation

Objective: Regulatory Compliance (RCRA).

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Constituents: List the full chemical name: (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant" . If residual solvent is present, mark "Flammable" .

Waste Stream Logic Flow

The following diagram illustrates the decision matrix for disposing of this specific compound, ensuring it reaches the correct incineration facility.

DisposalWorkflow Start Waste Generation: (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol FormCheck Physical State? Start->FormCheck Liquid Liquid / Solution FormCheck->Liquid Solid Solid / Silica / Debris FormCheck->Solid PeroxideCheck Peroxide Check (Ether Linkage) Liquid->PeroxideCheck Segregation Segregation: HALOGENATED Stream Solid->Segregation Quench Reducing Agent Treatment (FeSO4) PeroxideCheck->Quench Positive (>100ppm) PeroxideCheck->Segregation Negative (<100ppm) Quench->Segregation Container Container: HDPE Carboy (Liquids) Poly Pail (Solids) Segregation->Container Labeling Labeling: List F & Br Content Check 'Toxic' & 'Flammable' Container->Labeling Disposal Final Disposal: High-Temp Incineration (>1100°C w/ Scrubber) Labeling->Disposal

Caption: Decision tree for the safe segregation and disposal of halogenated vinyl ether derivatives.

Regulatory & Technical Data

RCRA Waste Codes (USA)

While this specific molecule is not an independently "P" or "U" listed waste, it falls under broader categories depending on the solvent matrix and toxicity characteristics.

CodeDescriptionApplicability
D001 Ignitable WasteApplies if the compound is in a flammable solvent (Flash point <60°C).[3]
F002 Spent Halogenated SolventsApplies if mixed with listed solvents (e.g., Methylene Chloride).[4]
Characteristic ToxicityDue to the vinyl bromide moiety, treat as toxic. If testing via TCLP fails, it requires specific treatment.
Incineration Requirements[6][7][8][9][10][11]
  • Temperature: Must be incinerated at facilities permitted for Halogenated Organics . These facilities operate secondary combustion chambers >1,100°C.

  • Scrubbing: The facility must have wet scrubbers (caustic soda) to neutralize Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gas generated during combustion.

Emergency Contingencies

  • Spill (Benchtop < 50mL):

    • Alert nearby personnel.

    • Wear double nitrile gloves and a lab coat.

    • Absorb with vermiculite or a dedicated "Solvent/Organic" spill pad.

    • Place debris in a sealed bag and label as "Hazardous Waste - Debris."

  • Exposure (Skin):

    • Vinyl halides can penetrate skin. Wash immediately with soap and water for 15 minutes.

    • Seek medical attention if irritation persists, citing potential alkylating agent exposure.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). Vinyl Bromide Standard (1910.1017) - Applied for analog handling guidance. [Link]

Sources

Handling

Personal protective equipment for handling (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol

Executive Summary & Risk Profiling Do not treat this compound as a generic organic reagent. (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol combines three distinct hazard motifs that necessitate a Biosafety Level 2 (BSL...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profiling

Do not treat this compound as a generic organic reagent. (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol combines three distinct hazard motifs that necessitate a Biosafety Level 2 (BSL-2) or Occupational Exposure Band 4 (OEB-4) containment approach until specific toxicological data proves otherwise.

Structure-Activity Relationship (SAR) Hazard Analysis
Functional MotifAssociated HazardMechanism of Action
Vinyl Bromide Genotoxicity / Carcinogenicity Metabolic activation (via P450) to reactive epoxides, leading to DNA alkylation [1]. Potential to act as a Michael acceptor.
Allylic Alcohol Acute Toxicity / Lachrymator Allylic alcohols are significantly more toxic than saturated alcohols. They are potent mucous membrane irritants and potential hepatotoxins [2].
4-Fluorophenoxy Enhanced Permeation The lipophilic fluorine substitution increases the compound's ability to penetrate the stratum corneum (skin barrier), facilitating systemic absorption of the alkylating warhead [3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to the risk of delayed dermal breakthrough and lachrymatory effects.

PPE Selection by Operational Scale
Protection ZoneStandard Bench Scale (< 100 mg)Scale-Up / High Concentration (> 100 mg)
Respiratory Fume Hood Only. No open-bench handling. Face velocity > 100 fpm.PAPR (Powered Air Purifying Respirator) required if outside a glovebox.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Extended Cuff, >0.14 mm)Change outer gloves every 30 mins.Laminate Film (Silver Shield/4H): Required for handling pure oil/solid or during spill cleanup. Nitrile offers poor protection against halogenated allylics.
Ocular Chemical Splash Goggles (ANSI Z87.1).Full Face Shield + Goggles.
Body Lab coat (100% Cotton or Nomex). Synthetic blends may melt if flash-fire occurs (vinyl bromide flammability).Tyvek® or chemically resistant apron over lab coat.

Operational Workflow & Containment

The following diagram outlines the mandatory "Cradle-to-Grave" workflow to prevent cross-contamination.

SafetyProtocol cluster_hood Fume Hood / Glovebox Boundary Storage 1. Storage (-20°C, Inert Gas) Weighing 2. Weighing (Static Control) Storage->Weighing Cold Chain Transport Solubilization 3. Solubilization (Immediate Dilution) Weighing->Solubilization Anti-Static Gun Use Reaction 4. Reaction (Closed System) Solubilization->Reaction Cannula Transfer Waste 5. Waste Disposal (Halogenated) Reaction->Waste Quench & Segregate

Figure 1: Containment workflow. Note that weighing and solubilization must occur within the engineering control boundary (Hood/Glovebox) to prevent inhalation of aerosols.

Step-by-Step Handling Protocol

Phase A: Preparation & Weighing

Objective: Minimize electrostatic discharge (ESD) and aerosolization.

  • Static Control: Vinyl halides and lipophilic solids often carry high static charges. Use an ionizing fan or anti-static gun inside the balance enclosure before spatulating.

  • Weighing:

    • Place a tared vial inside a secondary container (e.g., a beaker) on the balance.

    • Transfer solid.

    • Cap the vial immediately before removing it from the balance enclosure.

    • Why? This prevents micro-particles from contaminating the balance area, which is a common source of cryptic exposure.

Phase B: Solubilization (The Critical Step)

Objective: Reduce vapor pressure and concentration immediately.

  • Do not transport the solid solid around the lab.

  • Add the reaction solvent (e.g., DCM, THF) directly to the weighing vial inside the hood.

  • Dissolve fully before transferring to the reaction vessel.

  • Self-Validating Step: Wipe the exterior of the vial with a solvent-dampened Kimwipe and check under UV light (if the compound or impurities fluoresce) or treat the wipe as hazardous waste.

Phase C: Reaction & Quenching
  • Incompatibility Check: Avoid contact with strong bases (e.g., NaH, t-BuLi) unless strictly controlled. Vinyl bromides can undergo elimination to form alkynes or explosive decomposition.

  • Quenching: Residual vinyl bromide is an alkylating threat. Quench reaction mixtures with a nucleophile (e.g., thiol or amine) or mild acid/base workup to destroy the electrophilic center if the protocol allows.

Phase D: Emergency Spill Response
  • Minor Spill (< 5 mL/mg): Cover with absorbent pads. Clean surface with soap and water (surfactants lift the lipophilic fluorophenoxy group better than organic solvents alone).

  • Major Spill: Evacuate area. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to lachrymatory potential.

Waste Disposal Strategy

Improper disposal of halogenated organic intermediates is a primary regulatory violation.

Waste StreamCriteriaTreatment Note
Solid Waste Contaminated gloves, weigh boats, paper towels.Double-bag in 4-mil polyethylene bags. Label "Toxic - Halogenated Organic Solid".
Liquid Waste Mother liquors, aqueous extractions.Segregated Halogenated Waste. Do NOT mix with oxidizing acids (Nitric/Chromic) -> Risk of toxic Br2/F2 gas evolution [4].
Sharps Needles used for septa transfer.Immediate disposal in puncture-proof container. Do not recap.

References

  • Bolt, H. M., & Filser, J. G. (1977). Metabolism of vinyl bromide in rats and humans. Journal of Toxicology and Environmental Health.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Allyl Alcohol.

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

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